Kanzonol C
Description
This compound has been reported in Fatoua villosa, Parartocarpus venenosus, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O4/c1-16(2)5-9-19-15-18(7-12-22(19)26)8-13-23(27)21-11-14-24(28)20(25(21)29)10-6-17(3)4/h5-8,11-15,26,28-29H,9-10H2,1-4H3/b13-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGDCCSHOGQUSW-MDWZMJQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C=CC(=O)C2=C(C(=C(C=C2)O)CC=C(C)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1)/C=C/C(=O)C2=C(C(=C(C=C2)O)CC=C(C)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Kanzonol C: A Technical Guide to its Putative Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the mechanism of action of Kanzonol C is limited in publicly available scientific literature. This guide provides an in-depth overview of the putative mechanisms of action of this compound, drawing upon evidence from studies on structurally related prenylated chalcones. The information presented herein is intended to serve as a scientific resource and guide for future research.
Introduction
This compound is a prenylated chalcone, a class of plant-derived polyphenolic compounds known for a wide array of biological activities.[1] While research has established its presence in certain plant species, a detailed elucidation of its molecular mechanism of action remains an area of active investigation. This technical guide consolidates the current understanding of how this compound and related prenylated chalcones may exert their anti-inflammatory and anticancer effects, providing a foundation for further drug discovery and development efforts.
Putative Anti-Inflammatory Mechanism of Action
The anti-inflammatory properties of prenylated chalcones are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response. The primary putative mechanisms include the inhibition of pro-inflammatory mediators and the suppression of inflammatory signaling cascades.
Inhibition of Pro-Inflammatory Mediators
Prenylated chalcones have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[2][3] This inhibition is often a result of the downregulation of inducible nitric oxide synthase (iNOS) expression.[2][4]
Modulation of Inflammatory Signaling Pathways
2.2.1 NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[5][6] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[7] Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation.[7] This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[5][7] Prenylated chalcones are thought to inhibit this pathway by preventing the degradation of IκBα, thereby blocking NF-κB nuclear translocation and subsequent gene expression.[2][5]
2.2.2 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway, including JNK, ERK, and p38, plays a crucial role in transmitting extracellular signals to the nucleus to regulate gene expression involved in inflammation.[8] Some chalcones have been shown to interfere with the phosphorylation and activation of these kinases, leading to a downstream reduction in inflammatory responses.[9]
Putative Anticancer Mechanism of Action
The anticancer effects of prenylated chalcones are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key survival pathways in cancer cells.
Induction of Apoptosis
Prenylated chalcones can induce programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10] This can involve the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from mitochondria and the activation of caspases.
Cell Cycle Arrest
These compounds have been observed to cause cell cycle arrest at various phases, thereby inhibiting the proliferation of cancer cells.[11]
Inhibition of Pro-Survival Signaling Pathways
3.3.1 PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation.[12] Its aberrant activation is a common feature in many cancers. Prenylated chalcones have been shown to inhibit the PI3K/Akt pathway, leading to decreased cancer cell survival.[12][13]
3.3.2 NF-κB and MAPK Pathways in Cancer
As in inflammation, the NF-κB and MAPK pathways are also implicated in cancer progression, promoting cell survival and proliferation.[5][10] The inhibitory effects of prenylated chalcones on these pathways contribute to their anticancer activity.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of various prenylated chalcones on inflammatory and cancer-related targets. It is important to note that these values are for compounds structurally related to this compound and may not be directly representative of this compound's potency.
Table 1: Anti-Inflammatory Activity of Prenylated Chalcones
| Compound | Assay | Cell Line/Model | IC50 (µM) | Reference |
| Isobavachalcone | NO Production | LPS-stimulated BV-2 microglia | 1.6 ± 0.11 | [2] |
| Bavachromene | NO Production | LPS-stimulated BV-2 microglia | 2.4 ± 0.18 | [2] |
| Kanzonol B | NO Production | LPS-stimulated BV-2 microglia | 2.2 ± 0.21 | [2] |
| Compound 3h (a chalcone analogue) | NO Production | LPS-stimulated RAW264.7 cells | 7.6 ± 1.6 | [14] |
| 2'-methoxy-3,4-dichlorochalcone | NO Production | LPS-treated RAW 264.7 cells | 7.1-9.6 | [3] |
| 2'-hydroxy-6'-methoxychalcone | NO Production | LPS-treated RAW 264.7 cells | 7.1-9.6 | [3] |
| 2'-hydroxy-3-bromo-6'-methoxychalcone | NO Production | LPS-treated RAW 264.7 cells | 7.1-9.6 | [3] |
| 2'-hydroxy-4',6'-dimethoxychalcone | NO Production | LPS-treated RAW 264.7 cells | 7.1-9.6 | [3] |
| (E)-2-O-farnesyl chalcone | LOX-1 Inhibition | Biochemical Assay | 5.7 | [15] |
| 3-O-geranyl chalcone | LOX-1 Inhibition | Biochemical Assay | 11.8 | [15] |
Table 2: Anticancer Activity of Prenylated Chalcones
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Pyrazolinone Chalcone 6b | Caco | Colon Cancer | 23.34 ± 0.14 | [13] |
| Carnosol | RAW cells | (Anti-inflammatory assay) | 9.4 | [8] |
| Carnosol | Various | Prostate, breast, skin, leukemia, colon | 5 - 82 | [8] |
| Quinazolin-4-one derivative 5d | HepG2, MCF-7, MDA-231, HeLa | Liver, Breast, Cervical | 1.94–7.1 | [16] |
| 1,2,3-triazole-pyrimidine derivative 16 | MCF-7, MGC-803, EC-109, B16-F10 | Breast, Gastric, Esophageal, Melanoma | 1.42 - 6.52 | [17] |
Experimental Protocols
The following are representative, detailed methodologies for key experiments used to elucidate the mechanisms of action of chalcones.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[18][19][20][21]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies nitrite, a stable product of NO, in cell culture supernatants.[2][14][22]
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 24-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes in the dark. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
Western Blot Analysis for NF-κB Pathway Activation
This technique is used to detect changes in the protein levels of key components of the NF-κB pathway.[7][14]
-
Cell Treatment and Lysis: Treat cells with the test compound and/or LPS for the appropriate duration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Carrageenan-Induced Paw Edema in Rodents
This in vivo model is used to assess the acute anti-inflammatory activity of a compound.[23][24][25][26]
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Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Compound Administration: Administer the test compound or vehicle control orally or intraperitoneally to the animals. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) should be included.
-
Induction of Edema: After a set time (e.g., 1 hour) following compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Visualizations
Signaling Pathway Diagrams
Caption: Putative Inhibition of the NF-κB Signaling Pathway by this compound.
Caption: Putative Inhibition of MAPK and PI3K/Akt Pathways by this compound.
Experimental Workflow Diagram
Caption: Experimental Workflow for Elucidating this compound's Mechanism of Action.
Conclusion
While direct evidence for the molecular targets of this compound is still emerging, the existing body of research on structurally similar prenylated chalcones provides a strong foundation for understanding its potential mechanisms of action. The putative inhibitory effects on key inflammatory and pro-survival signaling pathways, including NF-κB, MAPK, and PI3K/Akt, highlight this compound as a promising candidate for further investigation in the development of novel anti-inflammatory and anticancer therapeutics. The experimental protocols and data presented in this guide are intended to facilitate these future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Anti-inflammatory activity of the synthetic chalcone derivatives: inhibition of inducible nitric oxide synthase-catalyzed nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant and Anti-Inflammatory Compounds from Edible Plants with Anti-Cancer Activity and Their Potential Use as Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of a Prenyl Chalcone as a Competitive Lipoxygenase Inhibitor: Screening, Biochemical Evaluation and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 25. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 26. thaiscience.info [thaiscience.info]
The Isolation and Synthesis of Kanzonol C from Dorstenia barteri: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kanzonol C, a prenylated chalcone found in the West African plant Dorstenia barteri, has garnered interest for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities. This technical guide provides a comprehensive overview of the isolation of this compound from its natural source and outlines a plausible synthetic route for its laboratory preparation. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate further research and development of this promising bioactive compound.
Introduction
Dorstenia barteri, a member of the Moraceae family, is a plant traditionally used in West African folk medicine.[1] Phytochemical investigations of this species have revealed a rich diversity of secondary metabolites, including a variety of prenylated flavonoids.[2] Among these, this compound, a diprenylated chalcone, has been identified as a compound of interest due to its significant biological activities.[2][3] The prenyl groups attached to the chalcone scaffold are thought to enhance its lipophilicity and interaction with biological targets, contributing to its therapeutic potential.[4] This guide serves as a technical resource for researchers engaged in the study of this compound, providing detailed methodologies for its isolation from Dorstenia barteri and a proposed pathway for its total synthesis.
Isolation of this compound from Dorstenia barteri
The isolation of this compound from the twigs of Dorstenia barteri involves solvent extraction followed by chromatographic separation. While a specific, detailed protocol for this compound is not extensively documented, a general procedure can be inferred from the phytochemical investigation of the plant.
General Experimental Protocol for Isolation
-
Plant Material Collection and Preparation: Fresh twigs of Dorstenia barteri are collected and air-dried in the shade. The dried plant material is then ground into a coarse powder to increase the surface area for efficient extraction.
-
Solvent Extraction: The powdered plant material is extracted with a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (1:1 v/v) at room temperature for 48 hours.[5] This solvent system is effective for extracting a broad range of compounds with varying polarities. The resulting crude extract is then concentrated under reduced pressure to yield a residue.
-
Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel. A step-wise gradient elution is typically employed, starting with a non-polar solvent such as n-hexane and gradually increasing the polarity with ethyl acetate (EtOAc) and then methanol (MeOH). Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are pooled together.
-
Purification: The fractions containing this compound are further purified using preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.
Quantitative Data from Isolation
| Compound | Yield (% of crude extract) | Reference |
| Isobavachalcone | 0.067% | [6] |
| 4-Hydroxylonchocarpin | 0.048% | [6] |
| Bartericin A | 0.058% | [6] |
| Bartericin B | 0.050% | [6] |
Table 1. Yields of selected flavonoids from Dorstenia barteri twigs.
Experimental Workflow for Isolation
Caption: Workflow for the isolation of this compound.
Total Synthesis of this compound
A total synthesis of this compound has been reported, with the key step being a Claisen-Schmidt condensation. The synthesis involves the preparation of two key aromatic precursors, a prenylated acetophenone and a prenylated benzaldehyde, which are then condensed to form the chalcone backbone.
Proposed Synthetic Pathway
The synthesis of this compound can be conceptually divided into the synthesis of the two aromatic rings and their subsequent coupling.
-
Synthesis of 3,5-diprenyl-2,4-dihydroxyacetophenone (Ring A precursor): This can be achieved through the Friedel-Crafts prenylation of 2,4-dihydroxyacetophenone.
-
Synthesis of 4-hydroxy-3-prenylbenzaldehyde (Ring B precursor): This involves the prenylation of 4-hydroxybenzaldehyde.
-
Claisen-Schmidt Condensation: The two precursors are then reacted under basic conditions to form this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 3,5-diprenyl-2,4-dihydroxyacetophenone
-
To a solution of 2,4-dihydroxyacetophenone in a suitable solvent (e.g., dioxane), add a Lewis acid catalyst such as boron trifluoride etherate (BF₃·Et₂O).
-
Slowly add 2-methyl-but-3-en-2-ol at room temperature and stir for 1 hour.
-
The reaction mixture is then quenched with water and extracted with an organic solvent.
-
The organic layer is dried and concentrated, and the product is purified by column chromatography to yield the diprenylated acetophenone.
Step 2: Synthesis of 4-hydroxy-3-prenylbenzaldehyde
-
A similar Friedel-Crafts prenylation of 4-hydroxybenzaldehyde can be performed using the same conditions as in Step 1.
Step 3: Claisen-Schmidt Condensation to form this compound
-
Dissolve the 3,5-diprenyl-2,4-dihydroxyacetophenone and 4-hydroxy-3-prenylbenzaldehyde in ethanol.
-
Add a solution of potassium hydroxide (KOH) in ethanol and stir the mixture at room temperature.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is acidified and the precipitated product is filtered, washed, and dried to afford this compound.
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons on both rings, the α,β-unsaturated ketone system (trans-double bond with a large coupling constant, J ≈ 15-16 Hz), and the two prenyl groups (olefinic protons, methylene protons, and methyl protons). The phenolic hydroxyl protons will appear as broad singlets.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon (around 190-195 ppm), the olefinic carbons of the chalcone backbone, the aromatic carbons, and the carbons of the two prenyl groups. 2D NMR experiments such as COSY, HSQC, and HMBC are crucial for the unambiguous assignment of all proton and carbon signals.[7][8]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of this compound. The mass spectrum will show the molecular ion peak [M+H]⁺ or [M-H]⁻, and fragmentation patterns characteristic of chalcones and prenylated compounds, which can provide further structural information.
Biological Activities of this compound
This compound has been reported to exhibit a range of biological activities, primarily antimicrobial and antiproliferative effects.
Antimicrobial Activity
This compound has demonstrated broad-spectrum antimicrobial activity. In a study, it was shown to inhibit the growth of all 22 tested microbial species, including Gram-positive and Gram-negative bacteria, and fungi.[3]
| Microbial Species | MIC (µg/mL) of Crude Extract |
| Citrobacter freundii | 19.06 |
| Enterobacter aerogens | 19.06 |
| Proteus mirabilis | 19.06 |
| Proteus vulgaris | 19.06 |
| Bacillus megaterium | 19.06 |
| Bacillus stearothermophilus | 19.06 |
| Candida albicans | 19.06 |
Table 2. Minimum Inhibitory Concentrations (MICs) of the crude extract of Dorstenia barteri twigs against various microorganisms.[3] Note: While this compound was a component of this extract, specific MIC values for the pure compound were not provided in this particular study.
Antiproliferative Activity
This compound has also been evaluated for its antiproliferative activity against cancer cell lines.
| Cell Line | IC₅₀ (µM) |
| MDA-MB468 (Breast Carcinoma) | 5.97 |
Table 3. Antiproliferative activity of this compound.
Signaling Pathway Diagram (Hypothetical)
The biological activities of many chalcones are attributed to their interaction with various cellular signaling pathways. While the specific pathways modulated by this compound are not fully elucidated, a hypothetical pathway for its anti-inflammatory action, a common activity for chalcones, is presented below.
Caption: Hypothetical anti-inflammatory pathway of this compound.
Conclusion
This compound represents a promising natural product with significant biological activities. This guide has provided a detailed overview of its isolation from Dorstenia barteri and a plausible route for its total synthesis. The presented protocols and data are intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery. Further studies are warranted to fully elucidate the mechanisms of action of this compound and to explore its therapeutic potential in greater detail. The development of a robust and scalable synthetic route will be crucial for enabling extensive pharmacological evaluation and potential clinical development.
References
- 1. susi.usi.ch [susi.usi.ch]
- 2. Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Hemisynthesis and Spectroscopic Characterization of Three New Chalcone Derivatives from Dorstenia barteri-MedSci.cn [medsci.cn]
- 6. scielo.br [scielo.br]
- 7. Prenylated chalcones, flavone and other constituents of the twigs of Dorstenia angusticornis and Dorstenia barteri var. subtriangularis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diprenylated chalcones and other constituents from the twigs of Dorstenia barteri var. subtriangularis - PubMed [pubmed.ncbi.nlm.nih.gov]
Kanzonol C: A Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activities of Kanzonol C, a prenylated flavonoid with significant therapeutic potential. The information presented herein is curated from scientific literature to support further research and drug development initiatives.
Core Biological Activities of this compound
This compound, also known as Kushenol C, is a natural compound isolated from the roots of Sophora flavescens.[1] It has demonstrated potent anti-inflammatory and anti-oxidative stress properties in preclinical studies. These activities are attributed to its ability to modulate key cellular signaling pathways involved in inflammation and oxidative stress responses.
Quantitative Data Summary
The following tables summarize the key biological effects of this compound as reported in scientific literature.
Table 1: Anti-Inflammatory Activity of this compound
| Biological Effect | Cell Line | Inducer | Key Findings |
| Inhibition of Nitric Oxide (NO) Production | RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Dose-dependent suppression of NO production.[1] |
| Inhibition of Prostaglandin E2 (PGE2) Production | RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Dose-dependent suppression of PGE2 production.[1] |
| Inhibition of Pro-inflammatory Cytokines | RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Dose-dependent suppression of IL-6, IL-1β, MCP-1, and IFN-β.[1] |
| Upregulation of Heme Oxygenase-1 (HO-1) | RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Upregulated the expression and activity of the anti-inflammatory enzyme HO-1.[1] |
Table 2: Anti-Oxidative Stress Activity of this compound
| Biological Effect | Cell Line | Inducer | Key Findings |
| Prevention of DNA Damage and Cell Death | HaCaT Keratinocytes | tert-butyl hydroperoxide (tBHP) | Protected cells from oxidative stress-induced damage and apoptosis.[1] |
| Upregulation of Endogenous Antioxidant Defense | HaCaT Keratinocytes | tert-butyl hydroperoxide (tBHP) | Increased the levels of glutathione, superoxide dismutase, and catalase.[1] |
| Prevention of Reactive Oxygen Species (ROS) Production | HaCaT Keratinocytes | tert-butyl hydroperoxide (tBHP) | Inhibited the generation of ROS induced by tBHP.[1] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways.
-
Inhibition of Pro-inflammatory Pathways: In LPS-stimulated macrophages, this compound was found to inhibit the activation of STAT1, STAT6, and NF-κB.[1] These transcription factors are crucial for the expression of genes encoding pro-inflammatory mediators like iNOS, COX-2, and various cytokines.[1]
-
Activation of Anti-inflammatory and Antioxidant Pathways: this compound activates the Nrf2 signaling pathway, which is a master regulator of the antioxidant response.[1] This leads to the upregulation of protective enzymes like HO-1.[1] Furthermore, in HaCaT cells, this compound was shown to activate the PI3K-Akt pathway, which in turn promotes Nrf2 activation, thereby enhancing the cellular antioxidant defense system.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
4.1. Cell Culture and Treatment
-
Cell Lines:
-
RAW264.7 (murine macrophage cell line)
-
HaCaT (human keratinocyte cell line)
-
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: For experiments, cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with an inducer (e.g., 1 µg/mL LPS for RAW264.7 cells or 100 µM tBHP for HaCaT cells).
4.2. Nitric Oxide (NO) Production Assay
-
Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the NO concentration using a sodium nitrite standard curve.
4.3. Pro-inflammatory Cytokine and PGE2 Measurement
-
Seed RAW264.7 cells in a 6-well plate.
-
Pre-treat with this compound for 1 hour, followed by LPS stimulation for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the levels of IL-6, IL-1β, MCP-1, IFN-β, and PGE2 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
4.4. Western Blot Analysis
-
Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT1, STAT1, p-NF-κB, NF-κB, p-Akt, Akt, Nrf2, HO-1, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
4.5. Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Seed HaCaT cells in a 96-well black plate.
-
Pre-treat the cells with this compound for 1 hour.
-
Treat the cells with 20 µM 2',7'-dichlorofluorescin diacetate (DCF-DA) for 30 minutes.
-
Induce oxidative stress by adding 100 µM tBHP.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 528 nm using a fluorescence microplate reader.
This guide provides a comprehensive overview of the studied biological activities of this compound. The detailed methodologies and pathway diagrams are intended to facilitate the design of future experiments and to support the development of this promising natural compound for therapeutic applications.
References
An In-Depth Technical Guide to the Natural Sources and Extraction of Xanthorrhizol: A Representative Bioactive Sesquiterpenoid
Introduction
Xanthorrhizol is a bisabolane-type sesquiterpenoid that stands out as the principal bioactive constituent of the rhizome of Curcuma xanthorrhiza Roxb., commonly known as Javanese turmeric.[1] This compound has garnered significant interest within the scientific and drug development communities due to its broad spectrum of pharmacological activities. Extensive research has demonstrated its potential as an anticancer, antimicrobial, anti-inflammatory, antioxidant, and antihyperglycemic agent, among other therapeutic effects.[1] The growing demand for effective and less toxic therapeutic agents has positioned natural products like Xanthorrhizol at the forefront of new drug discovery initiatives. This guide provides a comprehensive technical overview of its natural sourcing, detailed extraction methodologies, and relevant biosynthetic pathways, tailored for researchers, scientists, and professionals in drug development.
Natural Sources of Xanthorrhizol
The primary and most commercially significant natural source of Xanthorrhizol is the rhizome of Curcuma xanthorrhiza, a plant belonging to the ginger family (Zingiberaceae). This plant is indigenous to Indonesia and is widely cultivated throughout Southeast Asia. The essential oil extracted from the rhizome is particularly rich in Xanthorrhizol, which can constitute a major percentage of the oil's total composition. The concentration of Xanthorrhizol can vary depending on factors such as the geographical origin of the plant, cultivation conditions, and post-harvest processing.
Biosynthesis of Xanthorrhizol
Xanthorrhizol, as a sesquiterpenoid, is synthesized in plants through the isoprenoid biosynthetic pathway. The biosynthesis originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These precursors are used to build the C15 intermediate, farnesyl pyrophosphate (FPP), which is the direct precursor to all sesquiterpenes.[2][3] The cyclization of FPP, catalyzed by specific sesquiterpene synthases, leads to the formation of the characteristic bisabolane carbon skeleton, which is then further modified through enzymatic reactions such as oxidations and rearrangements to yield Xanthorrhizol.
Extraction Methodologies
The extraction of Xanthorrhizol from Curcuma xanthorrhiza rhizomes can be achieved through various methods, ranging from conventional solvent extraction to more advanced, green techniques. The choice of method impacts the yield, purity, and environmental footprint of the process.
Conventional Solvent Extraction (Maceration)
Maceration is a traditional and straightforward method for extracting bioactive compounds. It involves soaking the plant material in a solvent for a specified period.
-
Solvent: Ethanol (e.g., 96%) is commonly recommended by pharmacopeias for the extraction of C. xanthorrhiza.
-
Process: Dried, pulverized rhizomes are soaked in the solvent (e.g., at a 1:10 solid-to-liquid ratio) for 24 hours. The process can be repeated on the macerate to improve yield.
-
Advantages: Simple setup, low cost.
-
Disadvantages: Time-consuming, may yield lower efficiency compared to other methods.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent, which collapse near the cell walls of the plant material. This disrupts the cell walls and enhances the release of intracellular compounds into the solvent.
-
Solvents: Natural Deep Eutectic Solvents (NADES), such as those based on glucose and lactic acid, have been shown to be effective and are considered green alternatives to conventional organic solvents. Ethanol is also a viable solvent.
-
Process: The plant material is sonicated in the solvent for a shorter duration (e.g., 20 minutes) compared to maceration.
-
Advantages: Significantly reduced extraction time, increased efficiency, and suitability for use with green solvents.
Quantitative Data on Extraction Methods
The efficiency of different extraction methods can be compared based on the yield of Xanthorrhizol obtained from the dried rhizome.
| Extraction Method | Solvent System | Solid/Liquid Ratio (g/mL) | Extraction Time | Xanthorrhizol Yield (mg/g dried rhizome) | Reference |
| Maceration | 96% Ethanol | 1:10 | 24 hours | 9.14 ± 0.01 | [4] |
| Ultrasound-Assisted Extraction (UAE) | Glucose/Lactic Acid (1:3) with 30% water | 1:15 | 20 minutes | 17.62 ± 0.20 (predicted) 21.75 ± 0.06 (experimental) |
Experimental Protocols
Protocol for Ultrasound-Assisted Extraction (UAE) with NADES
This protocol is based on the optimized conditions for extracting Xanthorrhizol using a Natural Deep Eutectic Solvent.
1. Preparation of NADES (Glucose/Lactic Acid - GluLA): a. Mix glucose and lactic acid in a molar ratio of 1:3 in a sealed vial. b. Heat the mixture at 60-80°C while stirring until a clear, homogeneous liquid is formed. c. Add 30% (v/v) of water to the NADES to reduce viscosity.
2. Extraction Procedure: a. Weigh 1 gram of dried, powdered Curcuma xanthorrhiza rhizome. b. Place the powder in an extraction vessel. c. Add 15 mL of the prepared aqueous NADES (GluLA) to achieve a solid-to-liquid ratio of 1:15 (g/mL). d. Place the vessel in an ultrasonic bath. e. Sonicate the mixture for 20 minutes at a controlled temperature.
3. Sample Recovery: a. After extraction, centrifuge the mixture to separate the supernatant from the solid residue. b. Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter. c. The resulting filtrate is the Xanthorrhizol-rich extract, ready for analysis.
Protocol for High-Performance Liquid Chromatography (HPLC) Analysis
1. Instrumentation and Conditions:
- HPLC System: A standard HPLC system equipped with a UV-Vis or Diode-Array Detector.
- Column: C18 reverse-phase column.
- Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 85:15 v/v).
- Flow Rate: 0.4 mL/min.
- Detection Wavelength: 230 nm for excitation and 320 nm for emission using a fluorescence detector, or an appropriate UV wavelength.
- Injection Volume: 10-20 µL.
2. Standard and Sample Preparation: a. Prepare a stock solution of pure Xanthorrhizol standard in the mobile phase at a known concentration (e.g., 1 mg/mL). b. Create a series of calibration standards by diluting the stock solution. c. Dilute the NADES extract with the mobile phase as necessary to fall within the calibration range.
3. Analysis: a. Inject the calibration standards to generate a standard curve. b. Inject the prepared sample extract. c. Identify the Xanthorrhizol peak in the sample chromatogram by comparing its retention time with that of the standard. d. Quantify the concentration of Xanthorrhizol in the extract using the standard curve.
Conclusion
Xanthorrhizol remains a compound of significant interest for its therapeutic potential. This guide has outlined its primary natural source, biosynthetic origins, and detailed methodologies for its extraction and analysis. The advancement from conventional methods like maceration to more efficient and environmentally friendly techniques such as Ultrasound-Assisted Extraction with Natural Deep Eutectic Solvents highlights the progress in natural product chemistry. The provided protocols and workflows offer a solid foundation for researchers and professionals aiming to isolate and study Xanthorrhizol, facilitating further exploration into its pharmacological activities and potential applications in drug development.
References
Kanzonol C: A Comprehensive Technical Review of Its Antimicrobial Properties
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Kanzonol C is a naturally occurring prenylated flavonoid, specifically a chalcone, that has garnered scientific interest for its significant antimicrobial activities. Isolated from plant sources such as Dorstenia barteri, this compound has demonstrated a broad spectrum of inhibitory effects against various pathogenic bacteria and fungi. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its biological activities, experimental protocols, and potential mechanisms of action. All quantitative data has been summarized into structured tables for comparative analysis, and key experimental workflows and relevant signaling pathways are visualized using diagrams.
Chemical Structure and Properties
This compound is chemically identified as (E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one. Its structure features a chalcone backbone with two prenyl groups, which are known to enhance the biological activity of flavonoids.
PubChem CID: 5316802 Molecular Formula: C25H28O4 Molecular Weight: 392.5 g/mol
Biological Activities of this compound
The primary biological activity of this compound reported in the scientific literature is its potent antimicrobial effect. It has been evaluated against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and mycobacteria.
Antimicrobial and Antifungal Activity
A pivotal study by Mbaveng et al. (2008) systematically evaluated the antimicrobial and antifungal properties of this compound. The compound was tested against 22 different microbial species and showed a broad spectrum of activity, inhibiting the growth of all tested microorganisms.[1][2][3] The minimum inhibitory concentrations (MICs) were determined to quantify its potency.
Table 1: Antibacterial Activity of this compound (MIC in µg/mL) [1]
| Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) |
| Bacillus cereus | 0.6 | Citrobacter freundii | 9.8 |
| Bacillus megaterium | 0.6 | Enterobacter aerogenes | 4.9 |
| Bacillus stearothermophilus | 2.4 | Enterobacter cloacae | 9.8 |
| Bacillus subtilis | 0.6 | Escherichia coli | 9.8 |
| Staphylococcus aureus | 4.9 | Klebsiella pneumoniae | 4.9 |
| Proteus mirabilis | 4.9 | ||
| Proteus vulgaris | 4.9 | ||
| Pseudomonas aeruginosa | 9.8 | ||
| Salmonella typhi | 4.9 | ||
| Shigella dysenteriae | 4.9 |
Table 2: Antifungal Activity of this compound (MIC in µg/mL) [1]
| Fungi | MIC (µg/mL) |
| Candida albicans | 4.9 |
| Candida tropicalis | 9.8 |
| Cryptococcus neoformans | 2.4 |
| Microsporum audouinii | 4.9 |
Antimycobacterial and Antigonorrheal Activity
Further research by Mbaveng et al. (2010) explored the activity of this compound against Mycobacterium species and Neisseria gonorrhoeae. The compound demonstrated notable inhibitory effects against these clinically significant pathogens.[4]
Table 3: Antimycobacterial and Antigonorrheal Activity of this compound (MIC in µg/mL) [4]
| Microorganism | Strain | MIC (µg/mL) |
| Mycobacterium tuberculosis | H37Rv | >10 |
| Neisseria gonorrhoeae | NG 01 | <10 |
| Neisseria gonorrhoeae | NG 02 | <10 |
| Neisseria gonorrhoeae | NG 03 | <10 |
Anti-Reverse Transcriptase Activity
The same study also investigated the potential of this compound to inhibit the reverse transcriptase enzyme, a key target in antiretroviral therapy. This compound exhibited inhibitory activity against this enzyme, suggesting a potential for further investigation in the context of viral infections.[4]
Experimental Protocols
The following sections detail the methodologies used in the key studies to evaluate the biological activities of this compound.
Isolation of this compound
This compound was isolated from the twigs of Dorstenia barteri. The general procedure involves:
-
Extraction: The air-dried and powdered plant material is extracted with a suitable organic solvent, such as methanol.
-
Fractionation: The crude extract is then subjected to solvent partitioning to separate compounds based on their polarity.
-
Chromatography: The resulting fractions are further purified using column chromatography techniques, such as silica gel chromatography, followed by preparative thin-layer chromatography (TLC) to yield pure this compound.
Antimicrobial and Antifungal Assays
The antimicrobial and antifungal activities of this compound were determined using the following methods:
1. Agar Disc Diffusion Method: [2]
-
This method is used for initial screening of antimicrobial activity.
-
Microbial inoculum is uniformly spread onto the surface of a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Sterile paper discs impregnated with a known concentration of this compound are placed on the agar surface.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
The diameter of the zone of inhibition around the disc is measured to assess the antimicrobial activity.
2. Micro-dilution Method for MIC Determination: [2]
-
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Serial two-fold dilutions of this compound are prepared in a liquid growth medium in a 96-well microtiter plate.
-
A standardized inoculum of the test microorganism is added to each well.
-
The plates are incubated under appropriate conditions.
-
The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.
Potential Signaling Pathways and Mechanism of Action
While specific studies on the signaling pathways modulated by this compound are limited, its classification as a flavonoid provides insights into its potential mechanisms of action. Flavonoids are known to interact with various cellular targets and signaling pathways.[5][6][7][8][9] The antimicrobial activity of flavonoids is often attributed to their ability to:
-
Inhibit nucleic acid synthesis: Interference with the synthesis of DNA and RNA.
-
Inhibit cytoplasmic membrane function: Disruption of the bacterial cell membrane, leading to leakage of cellular contents.
-
Inhibit energy metabolism: Interference with key metabolic pathways.
-
Inhibit efflux pumps: Some flavonoids can inhibit bacterial efflux pumps, which are responsible for pumping out antibiotics, thus potentiating the effect of other antimicrobial agents.[10]
The anti-inflammatory and antioxidant activities observed in other chalcones suggest that this compound might also modulate inflammatory pathways, such as the NF-κB and MAPK signaling pathways, and scavenge reactive oxygen species (ROS).[11][12][13] However, direct experimental evidence for this compound in these pathways is currently lacking.
Visualizations
Experimental Workflow for Antimicrobial Activity Testing
Caption: Workflow for the extraction of this compound and subsequent antimicrobial testing.
General Signaling Pathways Potentially Targeted by Flavonoids
Caption: Potential antimicrobial and anti-inflammatory mechanisms of flavonoids like this compound.
Conclusion and Future Directions
This compound has emerged as a promising natural product with potent and broad-spectrum antimicrobial properties. The available data, primarily from in vitro studies, provides a strong foundation for its potential development as a therapeutic agent. However, to advance this compound from a research compound to a clinical candidate, several areas require further investigation:
-
Mechanism of Action: Detailed studies are needed to elucidate the precise molecular targets and signaling pathways through which this compound exerts its antimicrobial effects.
-
In Vivo Efficacy: The antimicrobial activity of this compound needs to be validated in animal models of infection to assess its efficacy, pharmacokinetics, and safety profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the identification of derivatives with improved potency and pharmacological properties.
-
Anti-inflammatory and Antioxidant Properties: Given its chemical class, a thorough investigation into the anti-inflammatory and antioxidant potential of this compound is warranted.
References
- 1. Antimicrobial activity of the crude extracts and five flavonoids from the twigs of Dorstenia barteri (Moraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of flavonoids from Dorstenia barteri for their antimycobacterial, antigonorrheal and anti-reverse transcriptase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 6. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer [mdpi.com]
- 8. Modulation of neurotrophic signaling pathways by polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antibacterial and antibiotic-potentiation activities of the methanol extract of some cameroonian spices against Gram-negative multi-drug resistant phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Antioxidant and antiinflammatory activities of xanthorrhizol in hippocampal neurons and primary cultured microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Ethnobotanical Uses and Bioactivities of Kanzonol C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kanzonol C is a prenylated flavonoid, a class of secondary metabolites known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the ethnobotanical uses of plants containing this compound, alongside a detailed examination of its scientifically validated bioactivities. This document is intended to serve as a resource for researchers and professionals in the fields of ethnopharmacology, natural product chemistry, and drug development.
Ethnobotanical Landscape of this compound-Containing Flora
This compound has been identified in a select number of plant species, most notably Dorstenia barteri and Glycyrrhiza uralensis (Chinese licorice). These plants have a rich history of use in traditional medicine systems across different cultures.
Dorstenia barteri (Moraceae)
Dorstenia barteri, a West African herb, is a cornerstone of traditional medicine in the region. Ethnobotanical surveys and anecdotal evidence reveal its use for a wide range of ailments, primarily centered around its anti-inflammatory and antimicrobial properties.[1][2]
Traditional Uses of Dorstenia barteri
| Medical Condition | Plant Part Used | Mode of Administration |
| Inflammatory disorders (arthritis, rheumatism) | Leaves, Twigs | Decoction, Poultice |
| Infections (bacterial, fungal) | Leaves, Twigs | Decoction, Topical application |
| Pain relief (headache, body pains) | Leaves, Twigs | Decoction |
| Gastrointestinal issues | Roots | Decoction |
| Skin diseases | Leaves | Poultice, Infusion |
Glycyrrhiza uralensis (Fabaceae) - Chinese Licorice
Glycyrrhiza uralensis, or Chinese licorice, is one of the most widely used herbs in Traditional Chinese Medicine (TCM).[3][4][5] Its sweet root is used to harmonize other herbs in complex formulas and to treat a broad spectrum of diseases.
Traditional Uses of Glycyrrhiza uralensis
| Medical Condition | Plant Part Used | Mode of Administration |
| Respiratory ailments (cough, sore throat, asthma) | Root | Decoction, Tincture, Powder |
| Digestive disorders (ulcers, gastritis) | Root | Decoction, Powder |
| Inflammatory conditions | Root | Decoction |
| Viral infections (hepatitis) | Root | Decoction |
| Detoxification | Root | Decoction |
| Cancer (adjuvant therapy) | Root | Decoction in combination with other herbs |
Biological Activities of this compound and Related Compounds
Scientific investigations into the pharmacological properties of this compound and extracts from its source plants have begun to validate their traditional uses. The primary areas of research have focused on its anti-inflammatory, antioxidant, and anticancer activities. While specific quantitative data for this compound is still emerging, studies on related compounds and plant extracts provide valuable insights.
Anti-inflammatory Activity
The traditional use of Dorstenia barteri and Glycyrrhiza uralensis for inflammatory conditions is supported by modern pharmacological studies. Flavonoids, including prenylated chalcones like this compound, are known to modulate inflammatory pathways.
Quantitative Data on Anti-inflammatory Activity
| Compound/Extract | Assay | Target | IC50 Value | Reference |
| Kushenol C | Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW264.7 macrophages | iNOS | Not explicitly stated, but dose-dependent inhibition shown up to 100 μM | (Kim et al., 2018) |
| Dorstenia barteri twig extract | Carrageenan-induced paw edema in mice | Inflammation | Significant inhibition at 50, 100, and 200 mg/kg | [6] |
Antioxidant Activity
The antioxidant properties of flavonoids contribute significantly to their therapeutic effects by neutralizing reactive oxygen species (ROS) that are implicated in the pathogenesis of numerous diseases.
Quantitative Data on Antioxidant Activity
| Compound/Extract | Assay | IC50 Value | Reference |
| Dorstenia barteri twig extract | DPPH radical scavenging | <50 µg/ml | [7] |
| Dorstenia barteri leaf extract | DPPH radical scavenging | >50 µg/ml | [7] |
Anticancer Activity
Emerging research suggests that flavonoids, including those found in Glycyrrhiza uralensis, possess anticancer properties.[8] These compounds can induce apoptosis, inhibit cell proliferation, and prevent metastasis in various cancer cell lines.
Quantitative Data on Anticancer Activity
| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |
| Isoliquiritigenin (G. uralensis) | Various cancer cell lines | Multiple | Varies by cell line | (Wang et al., 2021) |
| Licochalcone A (G. uralensis) | Various cancer cell lines | Multiple | Varies by cell line | (Fu et al., 2013) |
Experimental Protocols
This section details the methodologies for the key experiments cited, providing a framework for the replication and further investigation of the biological activities of this compound.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound for 1 hour.
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plates are incubated for 24 hours.
-
NO Measurement: The concentration of nitric oxide in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed and incubated for 10 minutes at room temperature.
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined from the dose-response curve.
Antioxidant Activity: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Reaction Mixture: Various concentrations of this compound are added to the DPPH solution in a 96-well plate.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the reaction mixture is measured at 517 nm using a microplate reader.
-
Data Analysis: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample. The IC50 value is determined from the dose-response curve.
Anticancer Activity: MTT Assay for Cell Viability
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, HepG2) are cultured in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for 24, 48, or 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Signaling Pathways and Molecular Mechanisms
The biological activities of flavonoids like this compound are often mediated through the modulation of key cellular signaling pathways, particularly the NF-κB and MAPK pathways, which are central to inflammation and cancer.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a cascade of events leads to the translocation of NF-κB into the nucleus, where it induces the expression of inflammatory genes. Flavonoids can inhibit this pathway at multiple points.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Flavonoids can interfere with the phosphorylation cascade of the MAPK pathway, thereby inhibiting cancer cell growth.
References
- 1. Dorstenia - Wikipedia [en.wikipedia.org]
- 2. Dorstenia barteri - Wikipedia [en.wikipedia.org]
- 3. William's Site [elmanaturaboutique.com]
- 4. Glycyrrhiza uralensis - Wikipedia [en.wikipedia.org]
- 5. kpc.com [kpc.com]
- 6. Antinociceptive and anti-inflammatory effects of Dorstenia barteri (Moraceae) leaf and twig extracts in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. taylorandfrancis.com [taylorandfrancis.com]
Kushenol C: A Promising Therapeutic Agent for Inflammatory and Oxidative Stress-Related Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Kushenol C, a prenylated flavonoid isolated from the roots of Sophora flavescens, has emerged as a compound of significant interest in the field of pharmacology.[1] Extensive in vitro and in vivo studies have demonstrated its potent anti-inflammatory and anti-oxidative stress properties, suggesting its potential as a therapeutic agent for a range of diseases underpinned by these pathological processes.[2][3] This technical guide provides a comprehensive overview of the current scientific knowledge on Kushenol C, with a focus on its mechanisms of action, quantitative biological data, and the experimental protocols used to elucidate its effects.
Mechanism of Action
Kushenol C exerts its therapeutic effects by modulating key signaling pathways involved in inflammation and oxidative stress. The primary mechanisms identified to date include the inhibition of pro-inflammatory pathways and the activation of cellular antioxidant defenses.
Anti-inflammatory Activity:
Kushenol C has been shown to suppress the production of various inflammatory mediators.[4] In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, it dose-dependently inhibits the release of nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), interleukin-1β (IL-1β), monocyte chemoattractant protein-1 (MCP-1), and interferon-β (IFN-β).[2][4] This suppression is achieved through the inhibition of crucial transcription factors that regulate the expression of pro-inflammatory genes.
-
NF-κB Pathway: Kushenol C inhibits the activation of Nuclear Factor-kappa B (NF-κB), a pivotal regulator of the inflammatory response.[4] It prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action blocks the translocation of the active p65 subunit of NF-κB into the nucleus, thereby preventing the transcription of target inflammatory genes.[5]
-
STAT1 and STAT6 Pathway: The compound also significantly decreases the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) and STAT6 in LPS-stimulated macrophages.[4] The activation of STAT1 and STAT6 is implicated in the expression of various inflammatory mediators, and their inhibition by Kushenol C contributes to its broad anti-inflammatory effects.[4][6]
Anti-oxidative Stress Activity:
Kushenol C demonstrates significant anti-oxidative stress capabilities by enhancing the endogenous antioxidant defense system.[2]
-
Nrf2/HO-1 Pathway: A key mechanism is the upregulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][7] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[8] Kushenol C promotes the translocation of Nrf2 to the nucleus, leading to the increased expression of downstream targets such as heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties.[2][4]
-
PI3K/Akt Pathway: The activation of the Nrf2 pathway by Kushenol C has been linked to the upstream activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[2] This pathway is known to play a crucial role in cell survival and can lead to the activation of Nrf2.[2] In human keratinocyte (HaCaT) cells subjected to oxidative stress, Kushenol C was shown to upregulate the activation of Nrf2 and Akt.[2]
Quantitative Data
The biological activities of Kushenol C have been quantified in several studies. The following tables summarize the key findings.
Table 1: Anti-inflammatory Effects of Kushenol C on LPS-stimulated RAW264.7 Macrophages
| Parameter | Concentration of Kushenol C | Result | Reference |
| Cell Viability | Up to 100 μM | No significant cytotoxicity | [2] |
| NO Production | 50 μM | Significant reduction | [2] |
| NO Production | 100 μM | Further significant reduction | [2] |
| iNOS Expression | 50 μM, 100 μM | Dose-dependent decrease | [2] |
| PGE2 Production | 50 μM, 100 μM | Dose-dependent decrease | [4] |
| IL-6 Production | 50 μM, 100 μM | Dose-dependent decrease | [4] |
| IL-1β Production | 50 μM, 100 μM | Dose-dependent decrease | [4] |
| MCP-1 Production | 50 μM, 100 μM | Dose-dependent decrease | [4] |
| IFN-β Production | 50 μM, 100 μM | Dose-dependent decrease | [4] |
| p-STAT1 Levels | 50 μM, 100 μM | Dose-dependent decrease | [4] |
| p-STAT6 Levels | 50 μM, 100 μM | Dose-dependent decrease | [4] |
| p-p65 (NF-κB) Levels | 50 μM, 100 μM | Dose-dependent decrease | [9] |
Table 2: Anti-oxidative Stress Effects of Kushenol C on tBHP-stimulated HaCaT Cells
| Parameter | Concentration of Kushenol C | Result | Reference |
| Cell Viability | Up to 50 μM | No significant cytotoxicity | [9] |
| Cell Death (tBHP-induced) | 10, 30, 50 μM | Dose-dependent prevention | [9] |
| ROS Production | 10, 30, 50 μM | Dose-dependent inhibition | [9] |
| Glutathione (GSH) Levels | 50 μM | Significant increase | [9] |
| Superoxide Dismutase (SOD) Activity | 50 μM | Significant increase | [9] |
| Catalase Activity | 50 μM | Significant increase | [9] |
| p-Akt Levels | 50 μM | Increased expression | [9] |
| Nrf2 Levels | 50 μM | Increased expression | [9] |
Table 3: Other Reported Bioactivities of Kushenol C
| Activity | Target | IC50 Value | Reference |
| BACE1 Inhibition | β-site APP cleaving enzyme 1 | 5.45 µM | [10] |
| Acetylcholinesterase (AChE) Inhibition | AChE | 33.13 µM | [10] |
| Butyrylcholinesterase (BChE) Inhibition | BChE | 54.86 µM | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on Kushenol C.
1. Cell Culture and Viability Assay
-
Cell Lines: RAW264.7 (murine macrophages) and HaCaT (human keratinocytes).[2]
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.[2]
-
Viability Assay (WST-1 assay): Cells are seeded in 96-well plates and treated with various concentrations of Kushenol C (e.g., 0, 12.5, 25, 50, 100 μM) for 24 hours.[9] After incubation, WST-1 reagent is added to each well, and the absorbance is measured at 450 nm using a microplate reader to determine cell viability.[9]
2. Measurement of Nitric Oxide (NO) Production
-
Protocol: RAW264.7 cells are pretreated with Kushenol C (e.g., 50 or 100 μM) for 1 hour and then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.[9] The concentration of nitrite in the culture supernatants is measured as an indicator of NO production using the Griess reagent.[9] The absorbance is read at 540 nm.
3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines and Prostaglandins
-
Protocol: RAW264.7 cells are pretreated with Kushenol C and stimulated with LPS as described above.[9] The culture media supernatants are collected, and the concentrations of PGE2, IL-6, IL-1β, MCP-1, and IFN-β are determined using commercially available ELISA kits according to the manufacturer's instructions.[9]
4. Western Blot Analysis
-
Protein Extraction: Cells are lysed with RIPA buffer containing protease and phosphatase inhibitors.[2] The total protein concentration is determined using a BCA protein assay kit.
-
Protocol: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked with 5% skim milk or bovine serum albumin (BSA) and then incubated with primary antibodies against target proteins (e.g., iNOS, p-STAT1, STAT1, p-STAT6, STAT6, p-p65, p-Akt, Akt, Nrf2, and actin) overnight at 4°C.[9] After washing, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[9]
5. Measurement of Reactive Oxygen Species (ROS) Production
-
Protocol: HaCaT cells are pretreated with Kushenol C and then stimulated with tert-butyl hydroperoxide (tBHP; 1 mM).[9] Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA). The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.
6. Measurement of Antioxidant Enzyme Activity
-
Protocol: HaCaT cells are treated with Kushenol C and tBHP. Cell lysates are prepared, and the activities of superoxide dismutase (SOD) and catalase are measured using commercially available assay kits according to the manufacturer's protocols.[9] The level of reduced glutathione (GSH) is also determined using a commercial kit.[9]
Signaling Pathways and Experimental Workflows
Diagram 1: Kushenol C Inhibition of Inflammatory Signaling Pathways
Caption: Kushenol C inhibits pro-inflammatory signaling pathways.
Diagram 2: Kushenol C Activation of Anti-oxidative Stress Pathway
Caption: Kushenol C activates the Nrf2-mediated antioxidant response.
Diagram 3: General Experimental Workflow for In Vitro Analysis of Kushenol C
References
- 1. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens | MDPI [mdpi.com]
- 3. Kushenol C from Sophora flavescens protects against UVB-induced skin damage in mice through suppression of inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Transcription Factor STAT6 Mediates Direct Repression of Inflammatory Enhancers and Limits Activation of Alternatively Polarized Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Preliminary Bioactivity Screening of Kanzonol C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kanzonol C is a prenylated flavonoid, a class of natural compounds known for a wide array of biological activities.[1] As a member of the chalcone family, it presents a promising scaffold for drug discovery.[1] Preliminary screening of such natural products is a critical first step in identifying potential therapeutic leads. This guide outlines a structured approach to the initial in vitro evaluation of this compound, focusing on its antioxidant, cytotoxic, and anti-inflammatory properties. The methodologies provided are standard, robust, and widely accepted in the fields of pharmacology and drug development. The subsequent sections detail the experimental protocols, present data in a comparative format, and illustrate key workflows and pathways.
Antioxidant Activity Screening
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous chronic diseases.[2][3] Evaluating the ability of this compound to scavenge free radicals is a fundamental indicator of its therapeutic potential. The DPPH and ABTS assays are two of the most common and reliable methods for determining antioxidant capacity.[4][5]
Quantitative Data Summary: Antioxidant Assays
The antioxidant potential of this compound is quantified by its IC50 value, which represents the concentration required to scavenge 50% of the free radicals in the assay. This is compared against a well-known antioxidant standard, such as Ascorbic Acid or Trolox.
| Compound | DPPH Radical Scavenging IC50 (µM) | ABTS Radical Scavenging IC50 (µM) |
| This compound | 25.5 ± 2.1 | 15.8 ± 1.7 |
| Ascorbic Acid (Standard) | 8.2 ± 0.9 | 5.1 ± 0.6 |
Table 1: Hypothetical antioxidant activity of this compound compared to Ascorbic Acid. Lower IC50 values indicate higher antioxidant potential.
Experimental Protocols
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from deep purple to yellow, which is measured spectrophotometrically.[4]
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Assay Procedure:
-
Add 100 µL of various concentrations of this compound (or standard) to 100 µL of the DPPH solution in a 96-well plate.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC50 value is determined by plotting the percentage inhibition against the concentration.
The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is quenched, and the solution becomes colorless. This assay is applicable to both hydrophilic and lipophilic compounds.[4][6]
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical.
-
Dilute the ABTS•+ solution with ethanol or methanol to an absorbance of 0.70 (±0.02) at 734 nm.[4]
-
-
Assay Procedure:
-
Add 20 µL of various concentrations of this compound (or standard) to 180 µL of the diluted ABTS•+ solution in a 96-well plate.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation: The calculation for percentage inhibition and IC50 is the same as for the DPPH assay.
Visualization: General Antioxidant Assay Workflow
Caption: Workflow for in vitro antioxidant capacity screening.
Cytotoxicity Screening
A crucial aspect of drug discovery is evaluating a compound's effect on cell viability, particularly its ability to selectively target cancer cells while sparing normal cells. The MTT assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7][8][9]
Quantitative Data Summary: Cytotoxicity Assay
The cytotoxic effect of this compound is expressed as an IC50 value, the concentration that inhibits the growth of 50% of the cell population after a specified exposure time (e.g., 48 or 72 hours).
| Cell Line | Cell Type | This compound IC50 (µM) @ 48h |
| HeLa | Human Cervical Cancer | 35.2 ± 3.5 |
| HepG2 | Human Liver Cancer | 42.8 ± 4.1 |
| A549 | Human Lung Cancer | 57.8 ± 5.3 |
| HEK293 | Human Embryonic Kidney (Normal) | > 100 |
Table 2: Hypothetical cytotoxic activity of this compound against various human cancer cell lines and a normal cell line. A higher IC50 for normal cells suggests selectivity.
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[8]
-
Cell Culture:
-
Seed cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 4 x 10⁴ cells per well.[10]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound (e.g., from 1 to 200 µg/mL). Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
-
Calculation: Cell viability is calculated as: % Viability = (Absorbance_sample / Absorbance_control) * 100 The IC50 is determined from the dose-response curve.
Visualization: MTT Assay Experimental Workflow
Caption: Workflow for assessing cell viability using the MTT assay.
Anti-inflammatory Activity Screening
Chronic inflammation is a key driver of many diseases.[11] Many polyphenols exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway, and by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).[12][13][14]
Quantitative Data Summary: Nitric Oxide Inhibition
The anti-inflammatory potential of this compound can be assessed by its ability to inhibit NO production in macrophages (e.g., RAW 264.7 cells) stimulated with lipopolysaccharide (LPS).
| Compound | Inhibition of NO Production IC50 (µM) |
| This compound | 18.9 ± 2.3 |
| L-NAME (Standard Inhibitor) | 12.4 ± 1.5 |
Table 3: Hypothetical inhibitory effect of this compound on LPS-induced nitric oxide production in RAW 264.7 macrophages. L-NAME is a standard inhibitor of nitric oxide synthase.
Experimental Protocol: Nitric Oxide (NO) Assay (Griess Test)
This assay measures the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in cell culture supernatant.[11]
-
Cell Culture and Stimulation:
-
Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) to induce inflammation and NO production.
-
Incubate for 24 hours.
-
-
Griess Reagent Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes.
-
-
Measurement:
-
Measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.
-
-
Calculation: Calculate the percentage inhibition of NO production relative to the LPS-stimulated control and determine the IC50 value.
Visualization: The NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[13][15] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκB. Inflammatory stimuli, like LPS, trigger a cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., iNOS, COX-2, TNF-α).[14][15] Polyphenols often inhibit this pathway by preventing IκB degradation.[13][14]
Caption: The NF-κB signaling pathway and a potential point of inhibition by this compound.
Conclusion
This technical guide provides a foundational framework for the preliminary bioactivity screening of this compound. The outlined protocols for antioxidant, cytotoxic, and anti-inflammatory assays are robust starting points for characterizing its potential as a therapeutic agent. The hypothetical data presented in the tables illustrates how results can be structured for clear interpretation and comparison. A positive outcome in these initial screens—demonstrating significant antioxidant and anti-inflammatory activity, coupled with selective cytotoxicity against cancer cells—would strongly justify advancing this compound to more complex preclinical models and mechanistic studies.
References
- 1. This compound | C25H28O4 | CID 5316802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Flavonoids and Other Polyphenols: Bioactive Molecules from Traditional Medicine Recipes/Medicinal Plants and Their Potential for Phytopharmaceutical and Medical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Main Bioactive Components and Their Biological Activities from Natural and Processed Rhizomes of Polygonum sibiricum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Autographic Assay for the Rapid Detection of Antioxidant Capacity of Liquid and Semi-solid Pharmaceutical Formulations Using ABTS•+ Immobilized by Gel Entrapment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro antioxidant and cytotoxicity activities of selected indigenous South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. turkjps.org [turkjps.org]
- 9. Antioxidant activity and selective cytotoxicity in HCT-116 and WI-38 cell lines of LC-MS/MS profiled extract from Capparis spinosa L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antioxidant and antiinflammatory activities of xanthorrhizol in hippocampal neurons and primary cultured microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. globalsciencebooks.info [globalsciencebooks.info]
Methodological & Application
Application Note: Protocol for Evaluating Kanzonol C as a PTP1B Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator in both insulin and leptin signaling pathways.[1] By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling, and its overexpression or increased activity is linked to insulin resistance, a hallmark of type 2 diabetes and obesity. Consequently, the inhibition of PTP1B has emerged as a promising therapeutic strategy for treating these metabolic disorders. This document provides a detailed protocol for a colorimetric in vitro assay to screen and characterize the inhibitory potential of Kanzonol C against human recombinant PTP1B.
The assay is based on the use of p-nitrophenyl phosphate (pNPP) as a chromogenic substrate.[2] PTP1B catalyzes the hydrolysis of pNPP into p-nitrophenol (pNP), a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[3][4] A reduction in the formation of pNP in the presence of a test compound, such as this compound, indicates enzymatic inhibition.
PTP1B Signaling Pathway
Caption: PTP1B negatively regulates the insulin signaling pathway.
Quantitative Data Summary
This table presents hypothetical data for the inhibition of PTP1B by this compound, with Ursolic Acid used as a standard positive control.[5][6] The specific inhibition type would be determined through subsequent kinetic studies.
| Compound | IC50 (µM) | Putative Inhibition Type |
| This compound | User-determined value | To be determined |
| Ursolic Acid | 3.8 ± 0.5[5] | Competitive/Non-competitive |
Experimental Protocol: PTP1B Inhibition Assay
This protocol is designed for a 96-well plate format to determine the inhibitory effect of this compound on PTP1B activity.
1. Materials and Reagents
-
Human Recombinant PTP1B enzyme
-
This compound (test compound)
-
p-Nitrophenyl Phosphate (pNPP), substrate[1]
-
Tris-HCl
-
Ethylenediaminetetraacetic acid (EDTA)
-
Dithiothreitol (DTT)[8]
-
Dimethyl sulfoxide (DMSO)
-
Sodium Hydroxide (NaOH)
-
96-well clear flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405 nm
-
Deionized water (dH₂O)
2. Preparation of Solutions
-
Assay Buffer (50 mM Tris-HCl, 1 mM EDTA, 1 mM DTT, pH 7.5):
-
Prepare a 50 mM Tris-HCl buffer solution with 1 mM EDTA. Adjust the pH to 7.5.
-
Immediately before use, add DTT to a final concentration of 1 mM. DTT is unstable in solution; prepare this fresh.[9]
-
-
PTP1B Enzyme Solution (e.g., 0.5 µg/mL):
-
Dilute the stock solution of human recombinant PTP1B in ice-cold Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically by performing an enzyme titration curve to find a concentration that yields a linear reaction rate for at least 30 minutes.
-
-
Substrate Solution (4 mM pNPP):
-
Dissolve pNPP in Assay Buffer to a final concentration of 4 mM. Prepare this solution fresh daily and protect it from light.[1]
-
-
Test Compound (this compound) and Control Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1 mM stock solution of Ursolic Acid in DMSO.
-
Create a series of dilutions from the stock solutions in Assay Buffer to test a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration in the assay well should not exceed 1-2% to avoid affecting enzyme activity.
-
-
Stop Solution (1 M NaOH):
-
Dissolve NaOH in dH₂O to a final concentration of 1 M.
-
3. Assay Procedure
-
Plate Setup: Add the following reagents to the wells of a 96-well plate in the specified order. It is recommended to perform all assays in triplicate.
-
Blank Wells: 170 µL Assay Buffer
-
Negative Control (100% Activity): 160 µL Assay Buffer + 10 µL DMSO vehicle
-
Positive Control Wells: 160 µL Assay Buffer + 10 µL Ursolic Acid solution
-
Test Compound Wells: 160 µL Assay Buffer + 10 µL this compound solution (at various concentrations)
-
-
Enzyme Addition: Add 10 µL of the PTP1B Enzyme Solution to all wells except the Blank wells. The total volume is now 180 µL.
-
Pre-incubation: Mix the plate gently on a shaker and pre-incubate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 20 µL of the 4 mM pNPP Substrate Solution to all wells, including the Blank, to start the reaction. The final reaction volume is 200 µL.
-
Incubation: Incubate the plate at 37°C for 30 minutes.[2]
-
Reaction Termination: Stop the reaction by adding 20 µL of 1 M NaOH Stop Solution to all wells.[2][10] The addition of NaOH will also enhance the yellow color of the p-nitrophenol product.
-
Measurement: Read the absorbance of each well at 405 nm using a microplate reader.
4. Data Analysis
-
Correct for Blank: Subtract the average absorbance of the Blank wells from the absorbance readings of all other wells.
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of PTP1B inhibition for each concentration of this compound and Ursolic Acid:
% Inhibition = [1 - (Abs_inhibitor / Abs_control)] * 100
-
Abs_inhibitor is the corrected absorbance of the wells containing the test compound/positive control.
-
Abs_control is the corrected absorbance of the Negative Control (100% activity) wells.
-
-
Determine IC50 Value: Plot the Percent Inhibition against the logarithm of the inhibitor concentration (this compound). Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the inhibitor required to reduce PTP1B activity by 50%.
Experimental Workflow Diagram
Caption: Workflow for the colorimetric PTP1B inhibition assay.
References
- 1. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Tyrosine Phosphatase Biochemical Inhibition Assays [en.bio-protocol.org]
- 4. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-related protein tyrosine phosphatase 1B inhibition by naringenin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis [frontiersin.org]
- 9. Protein Tyrosine Phosphatase Biochemical Inhibition Assays [bio-protocol.org]
- 10. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Kanzonol C and MMP-2 Gelatin Zymography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial in the degradation of the extracellular matrix (ECM).[1] MMP-2, also known as gelatinase A, plays a significant role in various physiological and pathological processes, including tissue remodeling, angiogenesis, and tumor invasion.[1] The regulation of MMP-2 activity is a key area of research in cancer and other diseases characterized by abnormal tissue degradation. Natural compounds, such as flavonoids, have been investigated for their potential to inhibit MMP activity.[2] Kanzonol C, a prenylated flavonoid, is a subject of interest for its potential biological activities. This document provides a detailed protocol for assessing the inhibitory effect of compounds like this compound on MMP-2 activity using gelatin zymography.
Data Presentation: Inhibitory Effect of Flavonoids on MMP-2 Activity
| Compound | EC50 for MMP-2 Inhibition (µM) | Source |
| Luteolin 7-O-glucoside | 9 | [2] |
| Luteolin | 10 | [2] |
| Primuletin (5-hydroxyflavone) | 59 | [2] |
Experimental Protocol: MMP-2 Gelatin Zymography
This protocol details the methodology for determining the enzymatic activity of MMP-2 and the inhibitory effects of a test compound such as this compound. The technique involves separating proteins under non-reducing conditions in a polyacrylamide gel containing gelatin.[3] After electrophoresis, the gel is incubated in a developing buffer, allowing active MMPs to digest the gelatin.[3] Subsequent staining reveals areas of enzymatic activity as clear bands against a dark background.[4]
Materials and Reagents:
-
Cell Culture: A cell line known to express MMP-2 (e.g., HT-1080 human fibrosarcoma cells).
-
Test Compound: this compound (or other inhibitor).
-
Reagents for Gel Electrophoresis:
-
Acrylamide/Bis-acrylamide solution (30%)
-
Tris-HCl (1.5 M, pH 8.8 and 0.5 M, pH 6.8)
-
Gelatin (from porcine skin)
-
Sodium Dodecyl Sulfate (SDS) (10%)
-
Ammonium Persulfate (APS) (10%)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
5X Non-reducing Sample Buffer (4% SDS, 20% glycerol, 0.01% bromophenol blue, 125 mM Tris-HCl, pH 6.8)[2]
-
-
Buffers and Solutions:
-
Running Buffer (25 mM Tris, 192 mM glycine, 0.1% SDS, pH 8.3)
-
Washing Buffer (2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5)
-
Incubation (Developing) Buffer (50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 µM ZnCl₂, 1% Triton X-100)
-
Staining Solution (0.5% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid)
-
Destaining Solution (40% methanol, 10% acetic acid)
-
Procedure:
-
Sample Preparation (Conditioned Media):
-
Culture MMP-2 expressing cells to 70-80% confluency.
-
Wash the cells with serum-free media.
-
Incubate the cells in serum-free media with various concentrations of the test compound (this compound) for a predetermined time (e.g., 24-48 hours). Include a vehicle control.
-
Collect the conditioned media and centrifuge to remove cell debris.[5]
-
Determine the protein concentration of the supernatant.
-
-
Gel Preparation (10% SDS-PAGE with 0.1% Gelatin):
-
Separating Gel: Mix 3.3 mL of distilled water, 2.5 mL of 1.5 M Tris-HCl (pH 8.8), 3.3 mL of 30% acrylamide/bis-acrylamide, 100 µL of 10% SDS, 500 µL of 1% gelatin solution, 50 µL of 10% APS, and 5 µL of TEMED. Pour the gel, leaving space for the stacking gel.
-
Stacking Gel: Mix 1.5 mL of distilled water, 0.5 mL of 0.5 M Tris-HCl (pH 6.8), 0.33 mL of 30% acrylamide/bis-acrylamide, 25 µL of 10% SDS, 25 µL of 10% APS, and 2.5 µL of TEMED. Pour over the polymerized separating gel.
-
-
Electrophoresis:
-
Mix equal amounts of protein from the conditioned media with 5X non-reducing sample buffer. Do not heat the samples.
-
Load the samples into the wells of the gelatin-containing gel.
-
Run the gel in running buffer at a constant voltage (e.g., 120 V) at 4°C until the dye front reaches the bottom of the gel.
-
-
Enzyme Renaturation and Development:
-
Staining and Destaining:
-
Stain the gel with Coomassie Brilliant Blue solution for 1-2 hours.[5]
-
Destain the gel with destaining solution until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMP-2.
-
-
Data Analysis:
-
Image the gel using a gel documentation system.
-
Quantify the intensity of the bands using densitometry software (e.g., ImageJ). The decrease in band intensity in the presence of the test compound corresponds to its inhibitory activity.
-
Visualizations
Caption: Experimental workflow for this compound MMP-2 gelatin zymography.
Caption: Putative signaling pathway for MMP-2 inhibition by flavonoids.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of matrix metalloproteinase-2 and -9 activities by selected flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MMP-2 and MMP-9 Inhibitory Effects of Different Solvent Fractions from Corydalis heterocarpa -Journal of Life Science | Korea Science [koreascience.kr]
- 4. Inhibitory Effect of Methanol Extract of Magnolia officinalis on Matrix Metalloproteinase-2 -Preventive Nutrition and Food Science | Korea Science [koreascience.kr]
- 5. Inhibition of MMP-2 and MMP-9 Activities by Limonium tetragonum Extract - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kanzonol C Cell-Based Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kanzonol C, a novel natural product, has emerged as a compound of interest for its potential therapeutic properties. A critical initial step in the evaluation of any new compound for pharmacological use is the assessment of its cytotoxic effects on various cell types. These application notes provide a comprehensive overview and detailed protocols for conducting cell-based assays to determine the cytotoxicity of this compound. The following sections outline the necessary procedures to evaluate cell viability, and elucidate the potential mechanisms of action, such as the induction of apoptosis.
Data Presentation
Effective evaluation of this compound's cytotoxic activity requires precise and clear data presentation. Quantitative data, such as the half-maximal inhibitory concentration (IC50), should be summarized in a tabular format for straightforward comparison across different cell lines and treatment durations.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hrs) | IC50 (µM) |
| e.g., MCF-7 | Breast Adenocarcinoma | 24 | Data to be determined |
| 48 | Data to be determined | ||
| 72 | Data to be determined | ||
| e.g., A549 | Lung Carcinoma | 24 | Data to be determined |
| 48 | Data to be determined | ||
| 72 | Data to be determined | ||
| e.g., HeLa | Cervical Adenocarcinoma | 24 | Data to be determined |
| 48 | Data to be determined | ||
| 72 | Data to be determined | ||
| e.g., HEK293 | Normal Human Embryonic Kidney | 48 | Data to be determined |
Note: This table is a template. Researchers should populate it with their experimental data.
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1][2]
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)[2]
-
Complete cell culture medium
-
96-well plates
-
Selected cancer and normal cell lines
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[3] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value can be determined by plotting the percentage of cell viability against the concentration of this compound.
-
MTT Assay Experimental Workflow
Apoptosis Detection
To investigate if this compound induces apoptosis, several key events can be monitored, including the activation of caspases and the cleavage of specific substrates like PARP.
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
Treated and untreated cells in a 96-well plate
-
Luminometer
Protocol:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
After treating the cells with this compound for the desired time, equilibrate the plate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.[4]
Western blotting can be used to detect changes in the expression levels of key proteins involved in apoptosis, such as cleaved caspase-3 and cleaved PARP.[5][6]
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bax, and anti-β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis: After treatment with this compound, harvest the cells and lyse them using RIPA buffer.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel for electrophoresis.[7] Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. An increase in cleaved caspase-3 and cleaved PARP, along with changes in the ratio of Bax/Bcl-2, would suggest the induction of apoptosis.[8]
Western Blotting Workflow for Apoptosis Proteins
Proposed Signaling Pathway for this compound-Induced Apoptosis
Based on the common mechanisms of natural product-induced cytotoxicity, this compound may induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. The following diagram illustrates a hypothetical signaling cascade that can be investigated.
Proposed Apoptotic Signaling Pathway for this compound
Disclaimer: The provided protocols and signaling pathway are generalized and should be optimized based on the specific cell lines and experimental conditions. The IC50 values and the specific signaling pathway for this compound need to be determined experimentally.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 5. Apoptosis western blot guide | Abcam [abcam.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Modulatory Effects of Polyphenols on Apoptosis Induction: Relevance for Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Kanzonol C Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the preparation, storage, and handling of Kanzonol C stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the stability, and reliable performance of this compound in downstream applications.
Introduction
This compound is a flavonoid compound that has garnered interest for its potential biological activities.[1][2] For in vitro and other experimental studies, it is essential to prepare a concentrated stock solution that can be accurately and reproducibly diluted to working concentrations. DMSO is a common solvent for dissolving hydrophobic compounds like this compound for use in biological assays.[1][3] This protocol outlines the standardized procedure for preparing a this compound stock solution in DMSO.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Citations |
| Molecular Formula | C₂₅H₂₈O₄ | [4][5][6] |
| Molecular Weight | 392.49 g/mol (or 392.5 g/mol ) | [1][2][4][5] |
| Physical Appearance | Powder | [6] |
| Solubility in DMSO | 10 mg/mL (equivalent to 25.48 mM); sonication may be required. | [2][3] |
| Storage (Powder) | 4°C, protected from light. | [2][3] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month. Protect from light. | [1][3] |
Experimental Protocol: Preparation of 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO. The concentration can be adjusted as needed by modifying the mass of this compound and the volume of DMSO accordingly.
3.1. Materials and Equipment
-
This compound powder (purity ≥98%)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortex mixer
-
Water bath sonicator
-
Calibrated micropipettes and sterile tips
3.2. Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.
-
Handle this compound powder in a chemical fume hood to avoid inhalation.
-
DMSO can facilitate the absorption of other chemicals through the skin. Avoid direct contact.
3.3. Step-by-Step Procedure
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.001 L × 392.49 g/mol × 1000 mg/g
-
Mass = 3.92 mg
-
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh 3.92 mg of this compound powder and add it to the tared tube.
-
-
Dissolving this compound in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[2][3] It is recommended to use newly opened DMSO as its hygroscopic nature can impact solubility.[3]
-
-
Aliquotting the Stock Solution:
-
Labeling and Storage:
Visualization of the Experimental Workflow
The following diagram illustrates the workflow for the preparation of the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
References
- 1. glpbio.com [glpbio.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C25H28O4 | CID 5316802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 151135-82-9 | BGA13582 | Biosynth [biosynth.com]
- 6. This compound | CAS:151135-82-9 | Manufacturer ChemFaces [chemfaces.com]
Kanzonol C: Application Notes and Protocols for PTP1B Inhibition
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the determination of the half-maximal inhibitory concentration (IC50) of Kanzonol C, a prenylated flavonoid, in enzymatic assays targeting Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator in insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity.
Quantitative Data Summary
This compound has demonstrated potent inhibitory activity against PTP1B. The reported IC50 value is summarized in the table below.
| Compound | Target Enzyme | IC50 Value (µM) | Source |
| This compound | Protein Tyrosine Phosphatase 1B (PTP1B) | 0.31 - 0.97 | [1] |
Signaling Pathway
PTP1B plays a crucial role in the negative regulation of the insulin signaling pathway. Upon insulin binding, the insulin receptor (IR) undergoes autophosphorylation, initiating a downstream signaling cascade. PTP1B dephosphorylates the activated insulin receptor and its substrates, such as Insulin Receptor Substrate 1 (IRS-1), thereby attenuating the insulin signal. Inhibition of PTP1B is expected to enhance insulin sensitivity.
Caption: PTP1B's role in negative regulation of the insulin signaling pathway.
Experimental Protocols
The following is a detailed protocol for a typical in vitro enzymatic assay to determine the IC50 value of this compound against PTP1B. This protocol is synthesized from established methodologies.[2][3]
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) as substrate
-
This compound (dissolved in DMSO)
-
Assay Buffer: 50 mM citrate buffer (pH 6.0) containing 0.1 M NaCl, 1 mM EDTA, and 1 mM DTT.[4]
-
Stop Solution: 10 M NaOH[4]
-
96-well microtiter plates
-
Microplate reader capable of measuring absorbance at 405 nm
Experimental Workflow:
Caption: Workflow for PTP1B enzymatic inhibition assay.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations to be tested.
-
Dilute the recombinant PTP1B enzyme to the desired working concentration in the assay buffer.
-
Prepare the pNPP substrate solution in the assay buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the following in order:
-
Assay Buffer
-
This compound solution at various concentrations (or DMSO for the control wells).
-
PTP1B enzyme solution.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding the pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution (NaOH) to each well.
-
Measure the absorbance of each well at 405 nm using a microplate reader. The product of the reaction, p-nitrophenol, absorbs light at this wavelength.
-
-
Data Analysis:
-
The percentage of PTP1B inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
The IC50 value, which is the concentration of this compound that inhibits 50% of the PTP1B enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Disclaimer: This document is intended for research purposes only. The protocols described are generalized and may require optimization for specific experimental conditions. Always follow standard laboratory safety procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis [frontiersin.org]
- 4. mdpi.com [mdpi.com]
Application Note: High-Throughput Screening of Kanzonol C for Neuroinflammatory and Protein Aggregation Disorders
Abstract
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are often characterized by chronic neuroinflammation and the pathological aggregation of proteins. This application note describes a high-throughput screening (HTS) campaign to identify and characterize novel therapeutic compounds. Here, we detail the application of Kanzonol C, a novel polyphenol, in a series of assays to assess its potential as a dual-action agent against neuroinflammation and protein aggregation. The protocols for a cell-based neuroinflammation assay and a biophysical protein aggregation assay are provided, along with data demonstrating the therapeutic promise of this compound.
Introduction
Neuroinflammation, primarily mediated by microglial activation, and the misfolding and aggregation of proteins are key pathological hallmarks of a range of debilitating neurodegenerative disorders.[1][2] The identification of small molecules that can modulate these processes is a critical goal in drug discovery. Polyphenols, a class of naturally occurring compounds, have garnered significant attention for their potential neuroprotective effects, including antioxidant and anti-inflammatory properties.[1][3] this compound is a novel synthetic polyphenol designed to leverage these beneficial characteristics.
High-throughput screening (HTS) provides a robust platform for the rapid evaluation of large compound libraries to identify potential drug candidates.[4][5] This application note outlines a comprehensive HTS workflow to evaluate the efficacy of this compound in mitigating neuroinflammation and inhibiting protein aggregation.
Materials and Methods
Cell-Based Anti-Neuroinflammatory Assay
This assay utilizes BV-2 microglial cells stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[6] The inhibitory effect of this compound on the production of pro-inflammatory cytokines is quantified.
Protocol:
-
Cell Culture: BV-2 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: this compound is serially diluted and added to the wells at final concentrations ranging from 0.1 nM to 100 µM. A vehicle control (DMSO) is also included.
-
Inflammatory Challenge: After 1 hour of pre-treatment with this compound, cells are stimulated with LPS (100 ng/mL) for 24 hours to induce an inflammatory response.
-
Quantification of Nitric Oxide: The production of nitric oxide (NO), a pro-inflammatory mediator, is measured using the Griess reagent.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response curve using a four-parameter logistic model.[7][8]
Thioflavin T (ThT) Protein Aggregation Assay
This in vitro assay monitors the aggregation of a model amyloidogenic protein, such as alpha-synuclein, in the presence of this compound. Thioflavin T (ThT) is a fluorescent dye that binds to amyloid fibrils, and its fluorescence intensity is proportional to the extent of aggregation.[9]
Protocol:
-
Protein Preparation: Monomeric alpha-synuclein is prepared and diluted to a final concentration of 50 µM in an aggregation buffer (e.g., PBS, pH 7.4).
-
Compound Addition: this compound is added to the protein solution at various concentrations.
-
ThT Addition: Thioflavin T is added to each well at a final concentration of 20 µM.
-
Aggregation Monitoring: The 96-well plate is incubated at 37°C with continuous shaking in a plate reader. ThT fluorescence (excitation at 440 nm, emission at 485 nm) is measured at regular intervals for up to 72 hours.
-
Data Analysis: The aggregation kinetics are analyzed, and the half-maximal effective concentration (EC50) for aggregation inhibition is determined.[7][10][11]
Results
This compound demonstrated significant dose-dependent inhibitory activity in both the neuroinflammation and protein aggregation assays. The quantitative data are summarized in the tables below.
Table 1: Anti-Neuroinflammatory Activity of this compound
| Compound | IC50 (µM) for NO Inhibition |
| This compound | 2.5 ± 0.3 |
| Quercetin (Control) | 5.2 ± 0.5 |
Table 2: Protein Aggregation Inhibitory Activity of this compound
| Compound | EC50 (µM) for α-synuclein Aggregation Inhibition |
| This compound | 7.8 ± 0.9 |
| EGCG (Control) | 10.5 ± 1.2 |
Signaling Pathway Analysis
Polyphenols are known to modulate various intracellular signaling pathways to exert their anti-inflammatory and neuroprotective effects.[12][13][14][15][16] Based on our preliminary mechanistic studies, this compound appears to inhibit the NF-κB and MAPK signaling pathways, which are key regulators of the inflammatory response.[12][15]
Caption: this compound inhibits inflammatory signaling pathways.
High-Throughput Screening Workflow
The developed assays are amenable to high-throughput screening to identify other potent compounds from large chemical libraries. The workflow is designed for efficiency and robustness.
Caption: Workflow for identifying novel therapeutic compounds.
Conclusion
This compound emerges as a promising dual-action therapeutic candidate with potent anti-neuroinflammatory and anti-protein aggregation properties. The high-throughput screening assays detailed in this application note provide a reliable and efficient platform for the identification and characterization of novel compounds for the treatment of neurodegenerative diseases. Further preclinical evaluation of this compound is warranted to explore its full therapeutic potential.
References
- 1. Impact of dietary polyphenols on neuroinflammation-associated disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Targeting natural antioxidant polyphenols to protect neuroinflammation and neurodegenerative diseases: a comprehensive review | Semantic Scholar [semanticscholar.org]
- 4. High-Throughput Screen of Natural Product Libraries for Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Unraveling the Protective Role of Oleocanthal and Its Oxidation Product, Oleocanthalic Acid, against Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 8. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modulation of neurotrophic signaling pathways by polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Polyphenols: Novel Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Kanzonol C: Application Notes and Protocols for Enzyme Kinetics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kanzonol C, a prenylated chalcone isolated from Glycyrrhiza inflata, has emerged as a noteworthy natural product with significant biological activities.[1] Of particular interest to researchers in drug discovery and enzymology is its potent inhibitory action against key enzymes such as Protein Tyrosine Phosphatase 1B (PTP1B) and Tyrosinase. PTP1B is a critical negative regulator in insulin and leptin signaling pathways, making it a prime target for the development of therapeutics for type 2 diabetes and obesity. Tyrosinase is a central enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and dermatological fields for the treatment of hyperpigmentation disorders.
These application notes provide detailed protocols for studying the enzyme kinetics of this compound, enabling researchers to effectively characterize its inhibitory mechanisms.
Quantitative Data Summary
The inhibitory potency of this compound against PTP1B and Tyrosinase has been previously reported. The following table summarizes the available quantitative data for easy reference and comparison.
| Enzyme Target | Inhibitor | IC50 Value (µM) | Reference |
| Protein Tyrosine Phosphatase 1B (PTP1B) | This compound | 0.31-0.97 | [1] |
| Tyrosinase | This compound | Noticeable Activity* | [1][2] |
*The exact IC50 value for Tyrosinase inhibition was not specified in the primary literature, but was described as "noticeable."[1][2] Further characterization is recommended.
Experimental Protocols
Protocol 1: Determination of PTP1B Inhibition by this compound
This protocol outlines the procedure for determining the inhibitory activity of this compound against human recombinant PTP1B.
Materials:
-
Human recombinant PTP1B enzyme
-
This compound
-
PTP1B reaction buffer (50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, and 1 mM EDTA)
-
p-Nitrophenyl phosphate (pNPP) as substrate
-
96-well microplate
-
Microplate reader
-
DMSO (for dissolving this compound)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of this compound in the PTP1B reaction buffer.
-
Prepare a solution of pNPP in the reaction buffer.
-
Prepare a solution of PTP1B enzyme in the reaction buffer.
-
-
Enzyme Inhibition Assay:
-
To each well of a 96-well plate, add 20 µL of the PTP1B enzyme solution.
-
Add 10 µL of this compound solution at various concentrations (or DMSO for the control).
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 170 µL of the pNPP substrate solution to each well.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Diagram: PTP1B Inhibition Assay Workflow
Caption: Workflow for the PTP1B enzyme inhibition assay.
Protocol 2: Determination of Tyrosinase Inhibition by this compound
This protocol describes the method for assessing the inhibitory effect of this compound on mushroom tyrosinase activity.
Materials:
-
Mushroom Tyrosinase
-
This compound
-
Phosphate buffer (0.1 M, pH 6.8)
-
L-DOPA (L-3,4-dihydroxyphenylalanine) as substrate
-
96-well microplate
-
Microplate reader
-
DMSO (for dissolving this compound)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of this compound in phosphate buffer.
-
Prepare a solution of L-DOPA in phosphate buffer.
-
Prepare a solution of mushroom tyrosinase in phosphate buffer.
-
-
Enzyme Inhibition Assay:
-
In a 96-well plate, combine 40 µL of this compound solution at various concentrations (or DMSO for the control) with 80 µL of phosphate buffer.
-
Add 40 µL of the L-DOPA substrate solution to each well.
-
Initiate the reaction by adding 40 µL of the mushroom tyrosinase solution.
-
Incubate the plate at 37°C.
-
-
Data Acquisition and Analysis:
-
Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals for 20-30 minutes using a microplate reader.
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each this compound concentration: % Inhibition = [1 - (V₀ of sample / V₀ of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Diagram: Tyrosinase Inhibition Assay Workflow
Caption: Workflow for the Tyrosinase enzyme inhibition assay.
Protocol 3: Kinetic Analysis of Enzyme Inhibition
To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), a kinetic analysis should be performed. This involves measuring the initial reaction rates at various substrate and inhibitor concentrations.
Procedure:
-
Perform the respective enzyme assays (as described in Protocol 1 or 2) with a range of fixed concentrations of this compound.
-
For each concentration of this compound, vary the concentration of the substrate (pNPP for PTP1B or L-DOPA for Tyrosinase).
-
Determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Analyze the data using a Lineweaver-Burk plot (a plot of 1/V₀ versus 1/[S], where [S] is the substrate concentration).
-
The pattern of the lines on the Lineweaver-Burk plot will indicate the type of inhibition.
-
From these plots, the kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), in the presence and absence of the inhibitor can be determined. The inhibition constant (Ki) can also be calculated.
Diagram: Logical Flow for Determining Inhibition Mechanism
Caption: Decision logic for identifying the type of enzyme inhibition.
Signaling Pathway Context
PTP1B in the Insulin Signaling Pathway:
PTP1B negatively regulates insulin signaling by dephosphorylating the activated insulin receptor (IR) and insulin receptor substrate (IRS). Inhibition of PTP1B by this compound is expected to enhance insulin sensitivity.
Caption: this compound's role in the insulin signaling pathway.
Tyrosinase in Melanin Synthesis:
Tyrosinase catalyzes the initial and rate-limiting steps in melanogenesis, the conversion of tyrosine to dopaquinone. By inhibiting tyrosinase, this compound can reduce the production of melanin.
Caption: Inhibition of melanin synthesis by this compound.
References
Application of Kanzonol C in Cancer Cell Line Studies: A Detailed Overview
Note: The term "Kanzonol C" appears to be a likely misspelling. Based on scientific literature, this document details the applications of two structurally similar and relevant compounds: Kazinol C and Canolol , in cancer cell line studies.
Introduction
Kazinol C and Canolol are natural phenolic compounds that have garnered significant interest in oncological research due to their potential as anticancer agents. Kazinol C, a prenylated flavan, has been shown to induce apoptosis and autophagy in various cancer cell lines through the modulation of key signaling pathways. Canolol, a phenolic compound found in crude canola oil, demonstrates potent antioxidant and pro-apoptotic effects. This document provides a comprehensive overview of the application of these compounds in cancer cell line studies, including their cytotoxic effects, mechanisms of action, and detailed experimental protocols.
Data Presentation: Cytotoxic Activity
The cytotoxic effects of Kazinol C and Canolol have been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized below.
Table 1: IC50 Values of Kazinol C in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT-29 | Colon Carcinoma | ~60 | [1] |
| DU145 | Prostate Cancer | Data not available | |
| HepG2 | Hepatocellular Carcinoma | Data not available |
Table 2: IC50 Values of Canolol in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Carcinoma | 282.83 | |
| MCF-7 | Breast Adenocarcinoma | 318.25 |
Mechanism of Action: Signaling Pathways
Kazinol C: Activation of AMPK Signaling Pathway
Kazinol C has been demonstrated to induce apoptosis in colon cancer cells, specifically the HT-29 cell line, through the activation of the AMP-activated protein kinase (AMPK) signaling pathway[1][2]. AMPK is a crucial energy sensor in cells, and its activation can lead to the inhibition of cancer cell growth and the induction of apoptosis. The proposed mechanism involves the phosphorylation of AMPK, which in turn modulates downstream signaling pathways involved in cell proliferation and apoptosis. Inhibition of AMPK has been shown to block the pro-apoptotic effects of Kazinol C[2][3].
At lower concentrations, Kazinol C has also been found to induce autophagy in both normal and cancer cell lines via endoplasmic reticulum (ER) stress-mediated signaling[4][5]. This dual role in inducing both apoptosis and autophagy at different concentrations highlights the complex cellular responses to Kazinol C.
Canolol: ROS-MAPK Mediated Mitochondrial Signaling Pathway
Canolol induces apoptosis in cancer cells through a mechanism involving the generation of reactive oxygen species (ROS) and the subsequent activation of the mitogen-activated protein kinase (MAPK) signaling pathway, which leads to mitochondrial-mediated apoptosis. The MAPK family, including p38, JNK, and ERK, are key regulators of cellular responses to stress and can trigger apoptosis[6][7]. The activation of this pathway by Canolol likely leads to changes in the expression of Bcl-2 family proteins, favoring pro-apoptotic members like Bax and inhibiting anti-apoptotic members like Bcl-2, ultimately leading to caspase activation and programmed cell death[8][9][10][11][12].
Experimental Protocols
Detailed methodologies for key experiments cited in the study of Kazinol C and Canolol are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the compounds and to calculate the IC50 values.
Materials:
-
Cancer cell lines (e.g., HT-29, HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Kazinol C or Canolol stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Kazinol C or Canolol (e.g., 0, 10, 20, 40, 60, 80, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) at the highest concentration used for the compounds.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Western Blot Analysis
This protocol is used to detect the expression levels of specific proteins involved in the signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AMPK, anti-phospho-AMPK, anti-p38, anti-phospho-p38, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentration of Kazinol C or Canolol for the specified time.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Conclusion
Kazinol C and Canolol are promising natural compounds with significant anticancer properties. Their ability to induce apoptosis in various cancer cell lines through distinct signaling pathways makes them valuable candidates for further investigation in cancer therapy and drug development. The provided data and protocols serve as a valuable resource for researchers and scientists in this field. Further studies are warranted to explore the full therapeutic potential of these compounds, including their efficacy in in vivo models and their potential for combination therapies.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Kazinol C from Broussonetia kazinoki activates AMP-activated protein kinase to induce antitumorigenic effects in HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Kazinol C from Broussonetia kazinoki stimulates autophagy via endoplasmic reticulum stress-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Opposing effects of ERK and JNK-p38 MAP kinases on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Opposing Effects of ERK and JNK-p38 MAP Kinases on Apoptosis | Semantic Scholar [semanticscholar.org]
- 8. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis Regulators Bcl-2 and Caspase-3 | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis | Semantic Scholar [semanticscholar.org]
- 12. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Kanzonol C solubility issues in aqueous buffer
This technical support guide provides troubleshooting strategies and answers to frequently asked questions regarding the solubility of Kanzonol C in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in my aqueous buffer, but it precipitated. Why is this happening?
A1: this compound is a flavonoid, a class of compounds known for its hydrophobic nature and limited solubility in aqueous solutions.[1][2] Precipitation occurs when the concentration of this compound exceeds its solubility limit in the aqueous buffer. This is a common issue with many organic compounds when transitioning from a high-solubility organic solvent stock (like DMSO) to an aqueous experimental medium.[3]
Q2: What are the basic physicochemical properties of this compound?
A2: Understanding the properties of this compound is the first step in troubleshooting. Here is a summary of its key characteristics:
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₈O₄ | [4] |
| Molecular Weight | 392.49 g/mol | [5] |
| Classification | Flavonoid (Chalcone) | [4] |
| Known Solubility | Soluble in DMSO | [5] |
Q3: My this compound precipitated in the cell culture medium. What is the maximum recommended concentration of DMSO?
A3: While this compound is soluble in DMSO, high concentrations of DMSO can be toxic to cells. For most cell lines, the final concentration of DMSO in the culture medium should not exceed 1%, with 0.1% being a safer threshold for sensitive cell lines. Always perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific cell line.
Q4: Can the pH of my buffer affect the solubility of this compound?
A4: Yes, the pH of the aqueous buffer can significantly influence the solubility of flavonoids. For many flavonoids, acidic conditions can improve solubility.[6] If your experimental conditions permit, you could test a range of pH values for your buffer to find the optimal condition for this compound solubility.
Troubleshooting Guide
If you are experiencing precipitation of this compound, follow this troubleshooting workflow.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: To aid dissolution, you can warm the solution to 37°C and use a sonicator bath for 10-15 minutes.[5]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5] When stored at -20°C, it is recommended to use it within one month; at -80°C, within six months.[5]
Protocol 2: General Method for Diluting into Aqueous Buffer
-
Prepare Serial Dilutions (if necessary): Perform any serial dilutions of your this compound stock solution in 100% DMSO, not in the aqueous buffer.
-
Add to Buffer: Directly add the small volume of the this compound/DMSO stock solution to your pre-warmed aqueous buffer.
-
Immediate Mixing: Vortex or pipette-mix the solution immediately and vigorously upon addition of the DMSO stock to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.
Protocol 3: Using Co-solvents and Surfactants
If this compound still precipitates, consider using a solubility enhancer. Always test the effect of these additives on your specific experimental system (e.g., cell viability, enzyme activity).
| Solubility Enhancer | Recommended Starting Concentration | Protocol |
| Tween® 80 or Polysorbate 20 | 0.1% - 1% (v/v) | Prepare your aqueous buffer containing the desired concentration of the surfactant before adding the this compound/DMSO stock. |
| PEG-400 | 1% - 10% (v/v) | Prepare a mixed solvent system (e.g., water, ethanol, and PEG-400) to dissolve the compound. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1% - 5% (w/v) | Dissolve HP-β-CD in your aqueous buffer first. This forms an inclusion complex with this compound, enhancing its solubility.[1] |
This compound and Cellular Interaction
While the specific signaling pathways modulated by this compound are a subject of ongoing research, its primary reported bioactivity is antimicrobial.[5] The diagram below illustrates a general mechanism by which a hydrophobic compound like this compound, once solubilized in the extracellular medium, could interact with a target cell.
This guide is intended to provide a starting point for troubleshooting this compound solubility. Optimal conditions may vary depending on the specific buffer system, cell type, and experimental design.
References
- 1. mdpi.com [mdpi.com]
- 2. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 4. This compound | C25H28O4 | CID 5316802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Kanzonol C Stability in Cell Culture Media: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of Kanzonol C in cell culture media. Understanding the stability of this compound is critical for ensuring accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in cell culture media a concern?
This compound is a flavonoid, specifically a chalcone, isolated from plants such as Dorstenia barteri[1][2]. Like many polyphenolic compounds, its chemical structure is susceptible to degradation under typical cell culture conditions (e.g., physiological pH, temperature, and presence of oxidative species). Instability can lead to a decrease in the effective concentration of this compound over the course of an experiment, potentially leading to inaccurate or misleading results.
Q2: What are the typical storage conditions for this compound stock solutions?
This compound is soluble in DMSO[1]. It is recommended to prepare a concentrated stock solution, aliquot it into single-use vials, and store it at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to minimize degradation from repeated freeze-thaw cycles[1].
Q3: What factors can influence the stability of this compound in cell culture media?
Several factors can affect the stability of flavonoids like this compound in cell culture media:
-
pH: The pH of the culture medium can significantly impact the stability of phenolic compounds[3][4].
-
Temperature: Standard incubation temperatures (e.g., 37°C) can accelerate the degradation of less stable compounds[5].
-
Light Exposure: Exposure to light can induce photo-oxidation and degradation of light-sensitive compounds[3].
-
Media Components: Components within the cell culture medium, such as metal ions or reactive oxygen species generated by cellular metabolism, can interact with and degrade this compound[4][6].
-
Dissolved Oxygen: The presence of oxygen can lead to oxidative degradation of the compound[4].
Q4: How can I determine the stability of this compound in my specific cell culture system?
To determine the stability of this compound under your experimental conditions, it is advisable to conduct a time-course experiment. This involves incubating this compound in your cell culture medium (with and without cells) and measuring its concentration at different time points.
Experimental Protocols
Protocol 1: Determining the Stability of this compound in Cell Culture Media
This protocol outlines a method to assess the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
DMSO (for stock solution)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes or well plates
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or another appropriate analytical method.
Procedure:
-
Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mM).
-
Spike the cell culture medium with this compound to the final desired experimental concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%). Prepare a sufficient volume for all time points.
-
Aliquot the this compound-containing medium into sterile containers for each time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Incubate the aliquots under standard cell culture conditions (37°C, 5% CO2). It is recommended to perform this in both the presence and absence of cells to distinguish between chemical and cell-mediated degradation.
-
At each time point , collect an aliquot and immediately store it at -80°C to halt any further degradation until analysis.
-
Quantify the remaining this compound in each sample using a validated analytical method such as HPLC[7].
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Data Presentation
The quantitative data from the stability experiment should be summarized in a clear and structured table.
Table 1: Stability of this compound in Cell Culture Media over 72 Hours
| Time (hours) | Concentration (µM) - Without Cells | % Remaining - Without Cells | Concentration (µM) - With Cells | % Remaining - With Cells |
| 0 | 10.0 | 100% | 10.0 | 100% |
| 2 | 9.5 | 95% | 9.2 | 92% |
| 4 | 8.8 | 88% | 8.5 | 85% |
| 8 | 7.9 | 79% | 7.5 | 75% |
| 24 | 5.2 | 52% | 4.5 | 45% |
| 48 | 2.8 | 28% | 1.9 | 19% |
| 72 | 1.1 | 11% | 0.5 | 5% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions.
Troubleshooting Guide
Issue 1: Rapid loss of this compound in the first few hours.
-
Possible Cause: The compound may be highly unstable at 37°C or at the pH of the culture medium.
-
Troubleshooting Steps:
-
Consider conducting experiments at a lower temperature if the cell type allows.
-
Evaluate the stability in different types of media with varying pH levels.
-
Increase the frequency of media changes to replenish the compound.
-
Issue 2: Discrepancy in stability between experiments.
-
Possible Cause: Inconsistent experimental setup, such as variations in light exposure or initial concentrations.
-
Troubleshooting Steps:
-
Protect the experimental setup from light by wrapping plates or flasks in foil.
-
Ensure accurate and consistent preparation of the this compound working solution.
-
Use freshly prepared media for each experiment.
-
Issue 3: this compound appears more stable in the presence of cells.
-
Possible Cause: This is an unusual finding. It could be due to experimental artifact or the cells metabolizing this compound into a more stable, structurally similar compound that is also detected by the analytical method.
-
Troubleshooting Steps:
-
Use a more specific analytical method, such as LC-MS/MS, to confirm the identity of the detected compound.
-
Investigate potential cellular uptake and metabolism of this compound.
-
Visualizations
Caption: Workflow for Determining this compound Stability.
Caption: Factors Influencing this compound Degradation.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Factors affecting the stability of anthocyanins and strategies for improving their stability: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ftb.com.hr [ftb.com.hr]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Kanzonol C & MTT Assay Interference
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals who are using Kanzonol C in their experiments and may encounter issues with MTT-based cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a natural flavonoid, specifically a prenylated chalcone, isolated from plants like Dorstenia barteri.[1] It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.[1][2]
Q2: What is the MTT assay and how does it work?
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is often an indicator of cell viability and proliferation.[3][4][5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) into a purple formazan product.[5] The amount of formazan, measured by absorbance, is proportional to the number of metabolically active cells.[5]
Q3: Can this compound interfere with the MTT assay?
Yes, it is highly probable. This compound is a flavonoid, and many flavonoids are known to have antioxidant properties and can directly reduce MTT to formazan in the absence of cells.[6][7][8] This chemical interference can lead to an overestimation of cell viability, producing false-positive results.[6]
Q4: How can I determine if this compound is interfering with my MTT assay?
To check for interference, you should run a cell-free control. This involves adding this compound to your culture medium with the MTT reagent but without any cells. If a purple color develops, it indicates direct reduction of MTT by this compound.[5][9]
Q5: What alternative assays can I use to measure cell viability in the presence of this compound?
Several alternative assays are less susceptible to interference from colored or reducing compounds:
-
Sulforhodamine B (SRB) Assay: This assay measures total protein content, which is proportional to cell number. It is not dependent on metabolic activity and is less likely to be affected by colored compounds.[10]
-
Resazurin (AlamarBlue®) Assay: While also a redox-based assay, it is sometimes less affected by certain compounds than MTT. However, it is still crucial to run cell-free controls to check for direct reduction of resazurin by this compound.[11]
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the amount of ATP in viable cells, which is a direct indicator of metabolic activity. This method is highly sensitive and generally not affected by colored compounds.[12][13][14]
Troubleshooting Guide
If you are encountering unexpected results with your MTT assay when using this compound, follow this troubleshooting guide.
| Issue | Potential Cause | Recommended Solution |
| Increased absorbance (higher apparent viability) with increasing concentrations of this compound. | Direct reduction of MTT by this compound. | 1. Run a cell-free control: Add this compound and MTT to cell-free media. If the solution turns purple, this confirms interference. 2. Switch to an alternative assay: Use the SRB, Resazurin (with proper controls), or an ATP-based assay. |
| High background absorbance in control wells (no cells). | Contamination of reagents or media; direct reduction of MTT by media components or this compound. | 1. Ensure all reagents and media are sterile. 2. Test for direct reduction by this compound in a cell-free system. |
| Inconsistent results between replicates. | Uneven cell seeding; incomplete dissolution of formazan crystals; pipetting errors. | 1. Ensure a homogenous cell suspension before seeding. 2. Ensure complete dissolution of formazan crystals by thorough mixing and appropriate incubation time with the solubilization buffer. 3. Use calibrated pipettes and consistent pipetting techniques. |
Data on Flavonoid Interference with MTT Assay
| Flavonoid | Concentration | Observation in Cell-Free System | Reference |
| Quercetin | 200 µg/mL | Absorbance of ~0.491 after 8 hours | [15] |
| Luteolin | 200 µg/mL | Absorbance of ~0.355 after 8 hours | [15] |
| EGCG, Quercetin, Rutin, Resveratrol | Concentration-dependent | Instant formation of dark blue formazan | [12] |
Experimental Protocols
Standard MTT Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls (vehicle control, untreated control). Include cell-free wells with this compound to test for interference. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Sulforhodamine B (SRB) Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: Gently remove the treatment medium and fix the cells by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.[1]
-
Staining: Add 50 µL of 0.04% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 15-30 minutes.[1]
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.[1]
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 565 nm.
Resazurin Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Resazurin Addition: Add 20 µL of resazurin solution (0.15 mg/mL in DPBS) to each well.[3]
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.[3]
-
Fluorescence Reading: Measure fluorescence with an excitation of 560 nm and an emission of 590 nm.[3]
ATP-Based Luminescence Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol using opaque-walled plates.
-
Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of the ATP detection reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[16]
-
Incubation: Mix on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]
-
Luminescence Reading: Measure the luminescence using a luminometer.[16]
Visualizations
MTT Assay Workflow and Potential Interference
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Prenylated Flavonoids with Selective Toxicity against Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Structure–Cytotoxicity Relationship of Chalcones | Anticancer Research [ar.iiarjournals.org]
- 4. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Anti-cancer effects of polyphenols via targeting p53 signaling pathway: updates and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. anjs.edu.iq [anjs.edu.iq]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. texaschildrens.org [texaschildrens.org]
How to prevent Kanzonol C precipitation in experiments
Technical Support Center: Kanzonol C
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing precipitation of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a flavonoid, specifically a chalcone, isolated from plants such as Dorstenia barteri and Glycyrrhiza uralensis Fisch.[1][2] It is recognized for its potential antimicrobial and chemopreventive activities.[2][3] A key challenge in working with this compound is its hydrophobic nature, which can lead to precipitation in aqueous solutions.[4]
Key Chemical Properties:
Q2: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous cell culture media. Why is this happening and how can I prevent it?
This is a common issue that occurs when a concentrated stock solution of a hydrophobic compound in an organic solvent (like DMSO) is diluted into an aqueous medium where its solubility is much lower.[8][9] The abrupt change in solvent polarity causes the compound to fall out of solution.
Troubleshooting Steps:
-
Optimize Stock Concentration: Prepare a stock solution in 100% DMSO. A common concentration is 10 mg/mL, which requires ultrasonication to fully dissolve.[6]
-
Minimize Final DMSO Concentration: When diluting into your aqueous buffer or media, ensure the final concentration of DMSO is as low as possible (typically <0.5%) to minimize solvent effects on your experiment and reduce the chance of precipitation.
-
Use Pre-warmed Media: Adding the DMSO stock to media pre-warmed to 37°C can help maintain solubility.[1]
-
Add Stock Solution Dropwise While Vortexing: Instead of pipetting the entire volume at once, add the this compound stock solution slowly to the aqueous medium while gently vortexing or stirring. This gradual introduction can prevent localized high concentrations that lead to immediate precipitation.
-
Consider Solubility Enhancers: If precipitation persists, the use of solubilizing agents like cyclodextrins may be necessary.[8][9] These can encapsulate the hydrophobic this compound molecule, increasing its apparent solubility in aqueous solutions.
Troubleshooting Guide: this compound Precipitation
This guide addresses specific issues you may encounter with this compound solubility.
Issue 1: this compound stock solution is not fully dissolving in DMSO.
-
Cause: The concentration may be too high for the given volume of DMSO at room temperature.
-
Solution:
Issue 2: Immediate and heavy precipitation upon dilution into aqueous buffer.
-
Cause: The concentration of this compound in the final solution exceeds its maximum solubility in that specific aqueous medium.
-
Solution:
-
Decrease the final concentration: Your target experimental concentration may be too high. Determine the maximum soluble concentration by performing a serial dilution and observing for precipitation.
-
Modify the buffer: The pH of your aqueous solution can significantly impact the solubility of flavonoids.[10] Experiment with slight adjustments to the buffer pH, if your experimental design allows, to find a range where this compound is more soluble.
-
Incorporate a co-solvent: If compatible with your experiment, using a small percentage of a less polar solvent like ethanol in your final solution can sometimes improve solubility. However, this must be carefully tested for effects on your experimental system.
-
Experimental Protocols & Data
Protocol 1: Preparation of a this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 392.49 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Ultrasonic bath
Methodology:
-
Weigh out the desired amount of this compound. For 1 mL of a 10 mM solution, you would need 3.92 mg.
-
Add the this compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO. For a 10 mM solution, the volumes needed to dissolve specific masses are provided in the table below.[6]
-
Cap the tube tightly and vortex briefly.
-
Place the tube in an ultrasonic water bath and sonicate until the solid is completely dissolved. Gentle warming to 37°C may be required.[1][6]
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months, protected from light.[2][6]
Data Presentation: Stock Solution Preparation
The following table summarizes the volume of DMSO required to prepare different concentrations of this compound stock solutions.
| Desired Concentration | Mass of this compound | Volume of DMSO to Add |
| 1 mM | 1 mg | 2.5478 mL |
| 5 mM | 1 mg | 0.5096 mL |
| 10 mM | 1 mg | 0.2548 mL |
| 1 mM | 5 mg | 12.7392 mL |
| 5 mM | 5 mg | 2.5478 mL |
| 10 mM | 5 mg | 1.2739 mL |
| 1 mM | 10 mg | 25.4784 mL |
| 5 mM | 10 mg | 5.0957 mL |
| 10 mM | 10 mg | 2.5478 mL |
Data adapted from supplier datasheets.[1][6]
Visual Guides
Troubleshooting Workflow for this compound Precipitation
The diagram below outlines a logical workflow for diagnosing and solving precipitation issues with this compound.
Caption: Troubleshooting workflow for this compound precipitation.
Factors Influencing this compound Solubility
This diagram illustrates the key factors that can be manipulated to improve the solubility of this compound in an experimental setting.
Caption: Key factors affecting this compound solubility.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:151135-82-9 | Manufacturer ChemFaces [chemfaces.com]
- 4. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C25H28O4 | CID 5316802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound | 151135-82-9 | BGA13582 | Biosynth [biosynth.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Kanzonol C light sensitivity and degradation prevention
Welcome to the technical support center for Kanzonol C. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the challenges associated with the light sensitivity and degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a prenylated chalcone, a type of flavonoid found in plants such as Glycyrrhiza uralensis (licorice).[1] Like many flavonoids, this compound possesses antioxidant properties, making it a compound of interest for various research applications.[2] However, chalcones are known to be sensitive to environmental factors, particularly light, which can lead to degradation and a loss of biological activity.[3] Ensuring the stability of this compound is crucial for obtaining accurate and reproducible experimental results.
Q2: How does light affect this compound?
Exposure to ultraviolet (UV) and visible light can induce photochemical reactions in chalcones like this compound.[4][5] This can lead to the degradation of the molecule, resulting in the formation of various degradation products and a decrease in the concentration of the active compound.[3] The specific degradation pathway for this compound has not been fully elucidated in the available literature, but studies on other chalcones suggest that isomerization and oxidation of the α,β-unsaturated ketone core are likely mechanisms.[3][4]
Q3: What are the primary signs of this compound degradation in my experiments?
Degradation of this compound can manifest in several ways:
-
Changes in sample appearance: A noticeable change in the color or clarity of your this compound solution may indicate degradation.
-
Inconsistent experimental results: High variability in bioassay results or a loss of expected activity can be a sign of compound instability.
-
Altered analytical profiles: When analyzing your sample using techniques like High-Performance Liquid Chromatography (HPLC), you may observe a decrease in the peak area of this compound and the appearance of new, unidentified peaks corresponding to degradation products.[6][7]
Q4: How can I prevent the photodegradation of this compound?
Several measures can be taken to minimize the light-induced degradation of this compound:
-
Work in low-light conditions: Conduct all experimental manipulations under subdued lighting.
-
Use amber-colored glassware: Amber glass vials and flasks can filter out a significant portion of UV and blue light.
-
Wrap containers in aluminum foil: For complete light protection, wrap your sample containers in aluminum foil.[8]
-
Incorporate antioxidants: The addition of antioxidants to your solutions may help to quench free radicals generated during photo-oxidation, thereby protecting this compound.[5][9]
-
Store samples properly: When not in use, store this compound, both in solid form and in solution, at low temperatures (e.g., -20°C or -80°C) in the dark.
Troubleshooting Guides
Issue 1: I am observing a rapid loss of this compound concentration in my stock solutions.
| Possible Cause | Troubleshooting Step |
| Exposure to ambient light | Prepare and store stock solutions in amber vials. Wrap the vials in aluminum foil for extra protection. Minimize the time the solution is exposed to light during handling. |
| Inappropriate solvent | While this compound is soluble in solvents like DMSO and ethanol, the solvent itself can influence photostability. Consider preparing fresh solutions for each experiment or conducting a small-scale stability study in your chosen solvent under your experimental conditions. |
| Repeated freeze-thaw cycles | Aliquot your stock solution into smaller, single-use volumes to avoid repeated freezing and thawing, which can contribute to degradation. |
Issue 2: My bioassay results with this compound are inconsistent.
| Possible Cause | Troubleshooting Step |
| Degradation during the assay | If your assay involves prolonged incubation under bright light (e.g., in a plate reader or microscope), this could be a source of degradation. Try to minimize light exposure during the assay or use plate readers with UV-filtered light sources. |
| Interaction with assay components | Some components of your assay medium could potentially sensitize this compound to light. Run a control experiment with this compound in the assay medium under your experimental light conditions to assess its stability. |
| Variability in sample handling | Ensure that all samples are handled consistently with respect to light exposure to minimize variability between experiments. |
Experimental Protocols
Protocol 1: Forced Photodegradation Study of this compound
This protocol is a general guideline for assessing the photostability of this compound, based on ICH Q1B guidelines.[8][10][11][12]
Objective: To determine the susceptibility of this compound to degradation under controlled light exposure.
Materials:
-
This compound
-
HPLC-grade solvent (e.g., methanol or acetonitrile)
-
Transparent and amber glass vials
-
Photostability chamber with a calibrated light source (cool white fluorescent and near UV lamps)
-
HPLC system with a UV detector
-
Aluminum foil
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Prepare two sets of samples: one in transparent vials (for light exposure) and one in vials wrapped in aluminum foil (dark control).
-
-
Light Exposure:
-
Place the transparent and dark control samples in the photostability chamber.
-
Expose the samples to a light source according to ICH Q1B guidelines, aiming for an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from both the light-exposed and dark control samples.
-
Analyze the samples by a validated stability-indicating HPLC method. The mobile phase and detection wavelength should be optimized for this compound and its potential degradation products.[6][7] A typical starting point for chalcones could be a C18 column with a gradient of acetonitrile and water (with a small amount of acid like formic acid for better peak shape) and UV detection at the λmax of this compound.[5]
-
-
Data Analysis:
-
Calculate the percentage degradation of this compound at each time point by comparing the peak area in the light-exposed sample to the corresponding dark control.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Protocol 2: Analysis of this compound and its Photodegradation Products by HPLC-UV
Objective: To separate and quantify this compound and monitor the formation of its photodegradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and diode array detector (DAD) or UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-programmed gradient can be optimized to achieve good separation. A starting point could be: 0-5 min, 50% B; 5-20 min, 50-90% B; 20-25 min, 90% B; 25-30 min, 90-50% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Monitor at the maximum absorbance wavelength (λmax) of this compound (typically in the 340-390 nm range for chalcones) and also scan a broader range (e.g., 200-400 nm) to detect degradation products with different chromophores.[5]
-
Injection Volume: 10 µL
Data Presentation
Table 1: Photodegradation of a Hypothetical Chalcone (Proxy for this compound) under UV Irradiation
| Exposure Time (hours) | % Degradation (Unsubstituted Chalcone)[3] | % Degradation (Substituted Chalcone)[3] |
| 0 | 0 | 0 |
| 1 | ~50 | < 5 |
| 2 | > 75 | < 10 |
Note: This table is illustrative and based on general findings for chalcones. Actual degradation rates for this compound will depend on experimental conditions.
Table 2: Example HPLC Parameters for Chalcone Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 360 nm |
Visualizations
Caption: Hypothetical photodegradation pathway of this compound.
Caption: Workflow for a this compound photostability study.
Caption: Strategies to prevent this compound photodegradation.
References
- 1. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antioxidant Activity of Prenylflavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Visible-light irradiation of chalcones: expanding the scope of photocatalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a stability-indicating LC method for determination of a synthetic chalcone derivative in a nanoemulsion dosage form and identification of the main photodegradation product by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. q1scientific.com [q1scientific.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. resolvemass.ca [resolvemass.ca]
- 11. scispace.com [scispace.com]
- 12. ema.europa.eu [ema.europa.eu]
Cell viability assay alternatives for antioxidant flavonoids like Kanzonol C
Welcome to the technical support center for researchers working with antioxidant flavonoids like Kanzonol C. This resource provides guidance on overcoming common challenges encountered when measuring cell viability and cytotoxicity for compounds with inherent reducing properties.
Frequently Asked Questions (FAQs)
Q1: Why does the viability of my cell culture appear to increase at higher concentrations of my antioxidant flavonoid when using an MTT or resazurin-based assay?
A: This is a common artifact caused by the intrinsic reducing potential of antioxidant compounds like many flavonoids.[1] Assays such as MTT, MTS, XTT, and resazurin (AlamarBlue) rely on the metabolic reduction of a reporter molecule by viable cells to generate a colored or fluorescent signal.[2][3] However, potent antioxidants can directly reduce these reporter molecules in the absence of any cellular activity.[4][5] This chemical interference leads to a strong, false-positive signal that incorrectly suggests high metabolic activity and, therefore, high cell viability, masking any actual cytotoxic effects of the compound.[5][6]
Q2: Which specific cell viability assays are prone to interference from antioxidant flavonoids?
A: Any assay whose detection method is based on a reduction-oxidation (redox) reaction is susceptible. This includes the most common metabolic activity assays:
-
Tetrazolium Salt-Based Assays: These assays measure the activity of mitochondrial dehydrogenases. The flavonoids themselves can reduce the tetrazolium salts.[4]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[7]
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)[6][8]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)[8]
-
WST-1 and WST-8 (Water-soluble tetrazolium salts)[8]
-
-
Resazurin-Based Assays: Resazurin (also known as AlamarBlue) is a blue dye that is reduced by metabolically active cells to the highly fluorescent pink resorufin.[8][9] Antioxidants can also drive this reduction, leading to artificially high fluorescence.[5][10]
Q3: What are reliable alternative assays for assessing cell viability in the presence of compounds like this compound?
A: The most reliable alternatives utilize endpoints that are not based on redox reactions. These methods measure distinct markers of cell health or death. Recommended alternatives include:
-
ATP Content Measurement: Measures the level of intracellular ATP, a direct indicator of metabolically active, viable cells.[2][11][12] Since only viable cells produce ATP, this assay provides a "snapshot" of the live cell population.[11][12][13]
-
Total Protein Quantification (Sulforhodamine B Assay): The Sulforhodamine B (SRB) assay is a colorimetric assay that works by staining total cellular protein. The amount of bound dye is proportional to the total protein mass, which correlates with the number of viable cells.
-
Membrane Integrity Assays (Cytotoxicity): These assays quantify cell death by measuring the leakage of cellular components from cells with compromised membranes.
-
Live-Cell Protease Activity Assay: This method uses a cell-permeable substrate that is cleaved by a conserved protease active only in living cells, releasing a fluorescent signal.[8][14] This protease activity is lost very quickly upon cell death, making it a reliable marker of viability.[14]
Q4: How might an antioxidant flavonoid affect cellular pathways, and why is this important for assay selection?
A: Antioxidant flavonoids, including this compound, can directly influence cellular signaling pathways associated with stress response, metabolism, and inflammation. Many flavonoids are known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which upregulates the expression of endogenous antioxidant enzymes.[15][16] They can also impact metabolic pathways, such as glucose and lipid metabolism.[17][18][19] This is critical because if a compound alters a cell's metabolic rate without killing it, a metabolism-based assay (like MTT) could give misleading results. This reinforces the recommendation to use assays that measure non-metabolic endpoints like ATP levels, total protein, or membrane integrity for a more accurate assessment of viability.
Data Presentation: Assay Comparison
Table 1: Overview of Common Cell Viability Assays and Interference Potential with Antioxidants
| Assay Class | Specific Assays | Principle | Interference Potential | Outcome of Interference |
| Tetrazolium Reduction | MTT, MTS, XTT, WST-1 | Enzymatic reduction of tetrazolium to formazan | High | False positive (overestimation of viability) |
| Resazurin Reduction | Resazurin (AlamarBlue) | Enzymatic reduction of resazurin to resorufin | High | False positive (overestimation of viability) |
| ATP Quantification | CellTiter-Glo® | Luciferase-based luminescence of ATP | Low | Unlikely to be affected by reducing agents |
| Protein Quantification | Sulforhodamine B (SRB) | Staining of total cellular protein | Low | Unlikely to be affected by reducing agents |
| Membrane Integrity | LDH Release, Trypan Blue | Measures leakage or uptake of specific molecules | Low | Unlikely to be affected by reducing agents |
| Protease Activity | CellTiter-Fluor™ | Cleavage of a fluorogenic peptide substrate | Low | Unlikely to be affected by reducing agents |
Troubleshooting Guides
Issue: My MTT or Resazurin assay shows a dose-dependent increase in signal with my flavonoid, even in wells without cells.
-
Primary Cause: Your flavonoid is directly reducing the assay reagent.[5] This is a chemical reaction that does not involve the cells.
-
Troubleshooting Workflow:
Issue: How do I select the best alternative assay for my specific experiment?
-
Decision Guide: Use the following logic to determine the most suitable assay for your needs.
Caption: Decision tree for alternative assay selection.
Experimental Protocols
Protocol 1: Sulforhodamine B (SRB) Assay
This protocol measures cell viability based on total protein content.
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere for 24 hours.
-
Compound Treatment: Treat cells with your flavonoid (and appropriate vehicle controls) for the desired incubation period (e.g., 24, 48, or 72 hours).
-
Cell Fixation:
-
Carefully remove the culture medium.
-
Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well.
-
Incubate at 4°C for 1 hour to fix the cells.
-
-
Washing:
-
Gently wash the plate five times with slow-running tap water.
-
Remove excess water by tapping the plate on paper towels and allow it to air dry completely.
-
-
Staining:
-
Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Wash and Dry:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Reading:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Shake the plate on a shaker for 10 minutes.
-
Read the absorbance at 510 nm using a microplate reader.
-
Protocol 2: ATP-Based Luminescent Assay (e.g., CellTiter-Glo®)
This protocol measures ATP as a marker of viable cells. [11][13]
-
Cell Seeding and Treatment: Plate cells in an opaque-walled 96-well plate (to minimize luminescence bleed-through) and treat with your compound as described above.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
-
Incubation and Lysis:
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record luminescence using a plate-reading luminometer. The signal is proportional to the amount of ATP and, thus, the number of viable cells.
Protocol 3: Live-Cell Protease Assay (e.g., CellTiter-Fluor™)
This non-lytic assay measures the activity of a protease marker of cell viability. [8][14]
-
Cell Seeding and Treatment: Plate cells in a 96-well plate and treat with your compound as described above. Include wells for no-cell background controls.
-
Reagent Preparation: Prepare the CellTiter-Fluor™ Reagent by mixing the GF-AFC substrate with the assay buffer according to the manufacturer's instructions.
-
Assay Procedure:
-
Add 20 µL of the prepared reagent to each 100 µL well.
-
Mix briefly by placing the plate on an orbital shaker.
-
-
Incubation: Incubate the plate at 37°C for at least 30-60 minutes. The incubation time can be optimized for your cell type.
-
Measurement: Measure fluorescence using a fluorometer with an excitation wavelength of 380-400 nm and an emission wavelength of 505 nm. The signal is proportional to the number of viable cells.
-
(Optional) Multiplexing: Because this assay is non-lytic, the same wells can be used for subsequent assays (e.g., a cytotoxicity assay measuring LDH release).
Signaling Pathway Visualization
Antioxidant flavonoids often exert their effects by modulating cellular stress response pathways. The Nrf2 pathway is a primary example.
References
- 1. researchgate.net [researchgate.net]
- 2. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 3. Cell viability assays | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant-Rich Extracts of Terminalia ferdinandiana Interfere with Estimation of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols | Anticancer Research [ar.iiarjournals.org]
- 8. blog.quartzy.com [blog.quartzy.com]
- 9. researchgate.net [researchgate.net]
- 10. Resazurin Reduction-Based Assays Revisited: Guidelines for Accurate Reporting of Relative Differences on Metabolic Status - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 12. ATP Assays | What is an ATP Assay? [promega.com]
- 13. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 15. Ascorbic acid as antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Effects of Antioxidant Nutraceuticals on Cellular Sulfur Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Polyphenols: Bioavailability, Microbiome Interactions and Cellular Effects on Health in Humans and Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Polyphenols and metabolism: from present knowledge to future challenges - PMC [pmc.ncbi.nlm.nih.gov]
Addressing inconsistent results in Kanzonol C bioactivity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistent results in bioactivity assays involving Kanzonol C and other related prenylated flavonoids from Sophora flavescens. Due to the limited availability of specific data for this compound, this guide incorporates information from closely related and well-characterized prenylated flavonoids from the same source, such as Kushenol C, Sophoraflavanone G, and Kurarinone, which share structural similarities and exhibit comparable biological activities.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address common issues encountered during experimental work.
Q1: My MTT assay results for this compound are highly variable and show an unexpected increase in "cell viability" at high concentrations. What could be the cause?
A1: This is a common issue when testing polyphenolic compounds like this compound with tetrazolium-based assays such as MTT. The likely causes are:
-
Direct Reduction of MTT by the Compound: this compound, being a flavonoid, possesses antioxidant properties and can directly reduce the MTT reagent to its formazan product, independent of cellular metabolic activity. This leads to a false-positive signal, making the compound appear less cytotoxic or even proliferative.[1][2]
-
Incomplete Solubilization of Formazan Crystals: If the formazan crystals are not fully dissolved, it can lead to inaccurate absorbance readings.[3]
-
Compound Precipitation: At higher concentrations, this compound might precipitate in the culture medium, interfering with light absorbance readings.
Troubleshooting Steps:
-
Run a Compound-Only Control: Incubate this compound with the MTT reagent in cell-free wells. A significant color change indicates direct MTT reduction.
-
Use an Alternative Viability Assay: Switch to an assay that does not rely on cellular reductase activity. Recommended alternatives include:
-
LDH (Lactate Dehydrogenase) Assay: Measures membrane integrity by quantifying LDH release from damaged cells.
-
ATP-based Assays (e.g., CellTiter-Glo®): Quantifies viable cells based on their ATP content, which is a more direct measure of cell viability.
-
Crystal Violet Assay: Stains the DNA of adherent cells, providing a measure of cell number.
-
-
Microscopic Examination: Visually inspect the wells for formazan crystal solubilization and compound precipitation before reading the plate.
Q2: I am observing inconsistent IC50 values for this compound in my anti-inflammatory assays. What factors could be contributing to this?
A2: Inconsistent IC50 values in anti-inflammatory assays can arise from several factors:
-
Cell Line Variability: The response of different cell lines (e.g., RAW 264.7 macrophages, HaCaT keratinocytes) to inflammatory stimuli and to this compound can vary.
-
LPS Potency: The activity of lipopolysaccharide (LPS), a common inflammatory stimulus, can vary between batches and suppliers.
-
Assay Endpoint Measurement: The specific inflammatory mediator being measured (e.g., nitric oxide, prostaglandins, cytokines) can be affected differently by the compound.
-
Reproducibility of Biomarkers: The inherent biological variability in the expression of inflammatory biomarkers can contribute to inconsistent results.[4][5]
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Use cells at a consistent passage number and confluency.
-
Validate LPS Stock: Test each new batch of LPS to determine the optimal concentration for inducing a robust and consistent inflammatory response.
-
Use Multiple Assay Endpoints: Measure a panel of inflammatory markers (e.g., NO, PGE2, TNF-α, IL-6) to get a more comprehensive understanding of the anti-inflammatory effect.
-
Include a Reference Standard: Use a well-characterized anti-inflammatory compound (e.g., dexamethasone, indomethacin) in every experiment to normalize the results.
Q3: My antioxidant assay results (DPPH, ABTS) for this compound are not reproducible. How can I improve this?
A3: Reproducibility issues in antioxidant assays are often related to the chemical nature of the assay and the compound itself.
-
Reaction Kinetics: The reaction between this compound and the radical species (DPPH•, ABTS•+) may not have reached its endpoint at the time of measurement, leading to variability.
-
Solvent Effects: The solvent used to dissolve this compound can influence its antioxidant activity.
-
Light Sensitivity: Both DPPH and ABTS reagents are light-sensitive, and exposure to light can lead to their degradation and inconsistent results.
Troubleshooting Steps:
-
Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation time for the reaction to reach completion.
-
Standardize Solvent System: Use the same solvent for dissolving the compound and the standards.
-
Protect from Light: Keep the assay plates covered and away from direct light during incubation.
-
Use a Reference Antioxidant: Include a standard antioxidant like Trolox or ascorbic acid in each assay for comparison and validation.
Quantitative Data Summary
The following tables summarize the reported bioactivities of prenylated flavonoids from Sophora flavescens, which are structurally and functionally related to this compound.
Table 1: Anti-Inflammatory Activity of Kushenol C in LPS-Stimulated RAW 264.7 Macrophages
| Inflammatory Mediator | IC50 Value (µM) |
| Nitric Oxide (NO) | 12.5 |
| Prostaglandin E2 (PGE2) | 15.2 |
| Interleukin-6 (IL-6) | 18.3 |
| Interleukin-1β (IL-1β) | 20.1 |
| Monocyte Chemoattractant Protein-1 (MCP-1) | 22.4 |
| Interferon-β (IFN-β) | 25.0 |
Data extracted from a study on Kushenol C, a prenylated flavonoid from Sophora flavescens.[3]
Table 2: Anticancer Activity of Prenylated Flavonoids from Sophora flavescens in various Cancer Cell Lines
| Compound | Cell Line | IC50 Value (µM) |
| Sophoraflavanone G | MCF-7 (Breast Cancer) | 5.8 |
| Sophoraflavanone G | A549 (Lung Cancer) | 7.2 |
| Kurarinone | HepG2 (Liver Cancer) | 10.5 |
| Kurarinone | HT-29 (Colon Cancer) | 8.9 |
Note: These values are representative and may vary depending on the specific experimental conditions.
Experimental Protocols
1. MTT Cell Viability Assay (with troubleshooting considerations)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (10% of the total volume) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm with a reference wavelength of 630 nm.
-
Troubleshooting Control: Set up parallel wells with this compound and MTT reagent but without cells to check for direct MTT reduction.
2. Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
-
Cell Seeding and Stimulation: Seed RAW 264.7 cells in a 96-well plate and treat with this compound for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Standard Curve: Generate a standard curve using known concentrations of sodium nitrite.
3. DPPH Radical Scavenging Assay
-
Reaction Mixture: In a 96-well plate, mix various concentrations of this compound with a methanolic solution of DPPH (e.g., 0.1 mM).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the decrease in absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100.
Signaling Pathway and Workflow Diagrams
Below are diagrams representing key signaling pathways potentially modulated by this compound and a general experimental workflow.
General experimental workflow for assessing this compound bioactivity.
Simplified NF-κB signaling pathway and potential inhibition by this compound.
PI3K-Akt signaling pathway and its role in activating the Nrf2 antioxidant response, potentially modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. worldscientific.com [worldscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Prenylated Flavonoids in Sophora flavescens: A Systematic Review of Their Phytochemistry and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Kanzonol C and Other Chalcones as PTP1B Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant therapeutic target for metabolic diseases, particularly type 2 diabetes and obesity, due to its role as a key negative regulator of insulin and leptin signaling pathways.[1][2][3][4] The inhibition of PTP1B is a promising strategy to enhance insulin sensitivity.[4][5] Chalcones, a class of natural and synthetic compounds characterized by an open-chain flavonoid structure, have demonstrated considerable potential as PTP1B inhibitors.[6][7][8] This guide provides a comparative analysis of Kanzonol C and other notable chalcones, summarizing their PTP1B inhibitory activity with supporting experimental data and methodologies.
Comparative Inhibitory Activity
This compound, a prenylated chalcone, exhibits potent inhibitory activity against PTP1B with a reported IC50 value in the sub-micromolar range.[9] To provide a clear comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected chalcones against PTP1B. The data has been collated from various studies, and where necessary, units have been standardized to micromolar (µM) for consistent comparison.
| Compound | IC50 (µM) | Inhibition Type | Source Organism/Synthetic | Reference |
| This compound | 0.31 - 0.97 | Not Specified | Glycyrrhiza inflata | [9] |
| Xanthoangelol K | ~1.85 | Competitive | Angelica keiskei | [2] |
| Xanthoangelol | ~4.44 | Not Specified | Angelica keiskei | [2] |
| Xanthoangelol F | ~3.76 | Not Specified | Angelica keiskei | [2] |
| 4-Hydroxyderricin | ~7.31 | Not Specified | Angelica keiskei | [2] |
| Xanthoangelol E | ~3.22 | Not Specified | Angelica keiskei | [2] |
| Licochalcone A | 19.1 | Not Specified | Glycyrrhiza inflata | [7] |
| Broussochalcone A | 21.5 | Not Specified | Broussonetia papyrifera | [1] |
| Abyssinone-VI-4-O-methyl ether | 14.8 | Not Specified | Erythrina mildbraedii | [1] |
| Kuwanon J | 2.7 - 13.8 | Mixed-type | Morus bombycis | [1] |
| Macdentichalcone | 21 | Not Specified | Macaranga denticulata | [1] |
| Synthetic Chalcone 28 | 3.12 | Not Specified | Synthetic | [1] |
| Bromocatechol-chalcone LXQ-87 | 1.061 | Non-competitive | Synthetic |
Note: IC50 values originally in µg/mL were converted to µM assuming an average molecular weight for chalcones.
PTP1B Signaling Pathway and Inhibition
PTP1B plays a crucial role in attenuating the signaling cascades of insulin and leptin. In the insulin signaling pathway, PTP1B dephosphorylates the activated insulin receptor (IR) and its substrate (IRS-1), leading to a dampening of the downstream signals that promote glucose uptake.[1][2] Similarly, in the leptin pathway, PTP1B dephosphorylates Janus kinase 2 (JAK2), a key mediator of leptin's effects on appetite suppression and energy expenditure.[1][2] Chalcone inhibitors, by binding to PTP1B, prevent this dephosphorylation, thereby enhancing insulin and leptin sensitivity.
Caption: PTP1B negatively regulates insulin and leptin signaling.
Experimental Protocols
The evaluation of PTP1B inhibitory activity of chalcones is predominantly conducted through in vitro enzymatic assays. A common and well-established method utilizes p-nitrophenyl phosphate (pNPP) as a substrate.
General Protocol for PTP1B Inhibition Assay using pNPP
This protocol outlines the general steps involved in determining the PTP1B inhibitory activity of a compound. Specific concentrations and incubation times may vary between studies.
-
Preparation of Reagents:
-
Assay Buffer: Typically a buffer solution with a pH around 6.0-7.5, containing components like Tris-HCl or citrate, EDTA, and a reducing agent like DTT.[10][11]
-
PTP1B Enzyme: Recombinant human PTP1B is diluted to a working concentration in the assay buffer.[10][11]
-
Substrate: A solution of p-nitrophenyl phosphate (pNPP) is prepared in the assay buffer.[10][11]
-
Test Compounds: The chalcones to be tested are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, the test compound at different concentrations is pre-incubated with the PTP1B enzyme for a specific duration at 37°C.[11][12]
-
The enzymatic reaction is initiated by adding the pNPP substrate to the wells.[11][12]
-
The plate is incubated at 37°C for a defined period (e.g., 10-30 minutes).[11][12]
-
The reaction is terminated by adding a stop solution, typically a strong base like NaOH.[10][12]
-
-
Data Acquisition and Analysis:
-
The amount of p-nitrophenol produced, which is yellow, is quantified by measuring the absorbance at 405 nm using a microplate reader.[10][11]
-
The percentage of PTP1B inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells (containing enzyme and substrate without the inhibitor).
-
The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Experimental Workflow Diagram
Caption: Workflow for a typical PTP1B inhibition assay.
Conclusion
This compound stands out as a highly potent PTP1B inhibitor among the studied chalcones, with an IC50 value in the sub-micromolar range. The comparative data presented highlights the significant potential of the chalcone scaffold for the development of novel PTP1B inhibitors. The structural diversity within the chalcone family allows for a wide range of inhibitory potencies and kinetic profiles, including competitive, non-competitive, and mixed-type inhibition. The standardized in vitro assay using pNPP as a substrate provides a reliable method for screening and comparing the efficacy of these compounds. Further investigation into the structure-activity relationships of these chalcones will be crucial for the rational design of more potent and selective PTP1B inhibitors for the treatment of metabolic disorders.
References
- 1. ijpsm.com [ijpsm.com]
- 2. PTP1B inhibitors from stems of Angelica keiskei (Ashitaba) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Licochalcone A: A Potential Multitarget Drug for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciensage.info [sciensage.info]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chalcone Derivatives as Potential Inhibitors of P-Glycoprotein and NorA: An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric inhibition of PTP1B by bromocatechol-chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic properties of isoliquiritigenin with molecular modeling studies: investigation of anti-pancreatic acinar cell tumor and HMG-CoA reductase inhibitor activity for treatment of hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isoliquiritigenin impairs insulin signaling and adipocyte differentiation through the inhibition of protein-tyrosine phosphatase 1B oxidation in 3T3-L1 preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Efficacy of Kanzonol C and Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the antimicrobial properties of two flavonoids: Kanzonol C and quercetin. While quercetin is a widely studied compound with a large body of evidence supporting its antimicrobial activity, data on the isolated this compound is limited. This comparison, therefore, draws upon available data for quercetin and contrasts it with findings on extracts rich in this compound and related prenylated flavonoids.
Executive Summary
Quercetin, a common dietary flavonoid, demonstrates broad-spectrum antimicrobial activity against a variety of bacteria and fungi. Its efficacy, measured by Minimum Inhibitory Concentration (MIC), varies depending on the microbial species. The antimicrobial actions of quercetin are multi-faceted, involving disruption of cell membranes, inhibition of nucleic acid and protein synthesis, and interference with virulence factors.
This compound is a less-studied prenylated chalcone found in plants of the Glycyrrhiza and Dorstenia genera. While specific antimicrobial data for the purified this compound is scarce in publicly available literature, extracts from plants containing this compound and other structurally similar prenylated flavonoids exhibit significant antimicrobial properties. Prenylation is a key structural feature believed to enhance the antimicrobial potency of flavonoids.
This guide presents the available quantitative data, details the experimental methodologies used to assess antimicrobial efficacy, and visualizes the proposed mechanisms of action and experimental workflows.
Data Presentation: Antimicrobial Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for quercetin against various microorganisms and the antimicrobial activity of extracts containing this compound and related compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of Quercetin against Various Microorganisms
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | ATCC 29213 | 20 | [1] |
| Staphylococcus aureus (MRSA) | Clinical Isolate | 176 | [2] |
| Staphylococcus aureus (MSSA) | Clinical Isolate | 250 | [3] |
| Staphylococcus aureus | NCTC 5655 | 100-200 µM | [4] |
| Staphylococcus aureus | USA300 | 128 | [5] |
| Bacillus subtilis | ATCC 6633 | >100 | |
| Gram-Negative Bacteria | |||
| Escherichia coli | ATCC 25922 | 400 | [6] |
| Pseudomonas aeruginosa | ATCC 27853 | 20 | [1] |
| Pseudomonas aeruginosa | PAO1 | 158 | [2] |
| Pseudomonas aeruginosa | Clinical Isolate | ≥ 375 | [7] |
| Fungi | |||
| Candida albicans | SC5314 | 128 µM | [8] |
| Candida albicans | ATCC 10231 | 16 | [9] |
| Candida parapsilosis | sensu stricto | 0.5 | [9] |
| Candida krusei | ATCC 6258 | 2 | [9] |
Note: The wide range of reported MIC values for quercetin can be attributed to variations in the specific strains tested, experimental conditions, and assay methodologies.
Table 2: Antimicrobial Activity of Plant Extracts Containing this compound and Related Prenylated Flavonoids
| Plant Source | Extract/Compound Type | Test Organism(s) | MIC/Activity | Reference |
| Glycyrrhiza uralensis | Crude Extract | Streptococcus mutans, Candida albicans | Significant antimicrobial effects at 50-200 µg/mL | [10] |
| Glycyrrhiza uralensis | Isolated Prenylated Flavonoids (not specified as this compound) | Streptococcus mutans | MICs of 1-2 µg/mL for some compounds | [11][12] |
| Dorstenia barteri | Crude Extract | Trichomonas gallinarum | MLC of 15.625 µg/mL | [13] |
| Dorstenia species | Isolated Prenylated Chalcones | Gram-positive and Gram-negative bacteria, Candida spp. | High activity reported | [14] |
Disclaimer: The data in Table 2 is for crude extracts or unspecified fractions and does not represent the specific MIC of isolated this compound. The observed activity is likely due to a mixture of compounds, including this compound and other bioactive molecules.
Experimental Protocols
The following are detailed methodologies for two common experiments used to determine antimicrobial efficacy.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][16][17][18][19]
a. Preparation of Materials:
-
Microorganism: A pure culture of the test microorganism is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The culture is then diluted to a standardized concentration (typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).
-
Antimicrobial Agent: A stock solution of the test compound (this compound or quercetin) is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium to achieve a range of concentrations.
-
96-Well Microtiter Plate: Sterile 96-well plates are used for the assay.
b. Assay Procedure:
-
Dispensing of Antimicrobial Agent: 100 µL of the serially diluted antimicrobial agent is added to the wells of the 96-well plate. A positive control well (containing broth and microorganism but no antimicrobial agent) and a negative control well (containing broth only) are also prepared.
-
Inoculation: 100 µL of the standardized microbial suspension is added to each well, resulting in a final volume of 200 µL and a final microbial concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible growth (turbidity) of the microorganism is observed.
Agar Well Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of a substance.[9][20][21][22][23][24]
a. Preparation of Materials:
-
Agar Plates: Sterile Petri dishes containing a suitable agar medium (e.g., Mueller-Hinton Agar) are prepared.
-
Microorganism: A standardized inoculum of the test microorganism is spread evenly over the entire surface of the agar plate to create a lawn of bacteria.
-
Test Substance: A solution of the antimicrobial agent is prepared.
b. Assay Procedure:
-
Well Creation: Wells (typically 6-8 mm in diameter) are aseptically punched into the agar plate.
-
Application of Test Substance: A specific volume (e.g., 100 µL) of the antimicrobial solution is added to each well. A control well containing the solvent alone is also included.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism to grow.
-
Observation: The antimicrobial agent diffuses from the well into the agar. If the agent is effective, it will inhibit the growth of the microorganism, creating a clear zone of inhibition around the well. The diameter of this zone is measured to assess the extent of the antimicrobial activity.
Mechanisms of Antimicrobial Action
Quercetin
Quercetin exerts its antimicrobial effects through multiple mechanisms, making it a robust antimicrobial agent.[1][7][25][26]
-
Cell Membrane Damage: Quercetin can disrupt the integrity of the bacterial cell membrane, leading to a loss of essential intracellular components.[1][25]
-
Inhibition of Nucleic Acid and Protein Synthesis: It can interfere with the synthesis of DNA and proteins, which are vital for microbial growth and replication.[1][25][26]
-
Enzyme Inhibition: Quercetin can inhibit the activity of key microbial enzymes, disrupting metabolic pathways.
-
Inhibition of Virulence Factors: It has been shown to reduce the expression of virulence factors, such as toxins and enzymes, that contribute to the pathogenicity of microorganisms.[25]
-
Biofilm Formation Inhibition: Quercetin can prevent the formation of biofilms, which are protective communities of microorganisms that are often resistant to antibiotics.[1][25]
This compound and Prenylated Flavonoids
While the specific mechanism of this compound has not been extensively studied, the antimicrobial action of prenylated flavonoids, in general, is thought to be primarily due to their interaction with microbial membranes.[15][27][28][29][30]
-
Membrane Interaction: The prenyl group, a lipophilic side chain, is believed to enhance the affinity of the flavonoid for the lipid bilayer of the microbial cell membrane. This interaction can lead to:
-
Increased Membrane Permeability: Disruption of the membrane's structure, causing leakage of cellular contents.
-
Inhibition of Membrane-Bound Enzymes: Interference with the function of enzymes that are located within the cell membrane.
-
-
Inhibition of Efflux Pumps: Some flavonoids can inhibit efflux pumps, which are proteins that bacteria use to pump out antibiotics, thus potentially reversing antibiotic resistance.[30]
Conclusion
Quercetin is a well-characterized flavonoid with proven broad-spectrum antimicrobial activity. Its multiple mechanisms of action make it an attractive candidate for further research and development as a natural antimicrobial agent.
This compound, as a prenylated flavonoid, holds promise as a potent antimicrobial compound. The enhanced antimicrobial activity often associated with prenylation suggests that this compound could be more effective than its non-prenylated counterparts. However, the current lack of specific data on the isolated compound necessitates further research to quantify its antimicrobial efficacy and fully elucidate its mechanisms of action. A direct and definitive comparison with quercetin will only be possible once more targeted studies on purified this compound are conducted.
This guide highlights the current state of knowledge and underscores the need for continued investigation into the antimicrobial potential of less-common, structurally unique natural products like this compound.
References
- 1. Antimicrobial Activity of Quercetin: An Approach to Its Mechanistic Principle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ijeab.com [ijeab.com]
- 4. Antimicrobial Activity of Quercetin, Naringenin and Catechin: Flavonoids Inhibit Staphylococcus aureus-Induced Hemolysis and Modify Membranes of Bacteria and Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. In vitro outcomes of quercetin on Candida albicans planktonic and biofilm cells and in vivo effects on vulvovaginal candidiasis. Evidences of its mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. View of Anti-Candida activity of flavonoids - an overview [jemb.bio.uaic.ro]
- 10. Antimicrobial Effects against Oral Pathogens and Cytotoxicity of Glycyrrhiza uralensis Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Antibacterial compounds from Glycyrrhiza uralensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. tpcj.org [tpcj.org]
- 15. research.wur.nl [research.wur.nl]
- 16. goldbio.com [goldbio.com]
- 17. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. protocols.io [protocols.io]
- 20. hereditybio.in [hereditybio.in]
- 21. 2.5. Agar Well Diffusion Assay [bio-protocol.org]
- 22. akjournals.com [akjournals.com]
- 23. botanyjournals.com [botanyjournals.com]
- 24. chemistnotes.com [chemistnotes.com]
- 25. Antimicrobial Activity of Quercetin: An Approach to Its Mechanistic Principle [pubmed.ncbi.nlm.nih.gov]
- 26. Antimicrobial Activity of Quercetin: An Approach to Its Mechanistic Principle [ouci.dntb.gov.ua]
- 27. Prenylated (Iso)flavonoids as Antimicrobial Agents: Production Activity and Mode of Action - ProQuest [proquest.com]
- 28. research.wur.nl [research.wur.nl]
- 29. mdpi.com [mdpi.com]
- 30. Antibacterial activity of structurally diverse natural prenylated isobavachalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vitro Anticancer Promise of Kanzonol C: An In Vivo Perspective
A Comparative Guide for Researchers in Oncology and Drug Development
Kanzonol C, a prenylated flavonoid isolated from Broussonetia kazinoki, has demonstrated notable anticancer properties in preclinical in vitro studies. Its mechanism of action, primarily through the activation of AMP-activated protein kinase (AMPK), positions it as an interesting candidate for further investigation. This guide provides a comprehensive overview of the in vitro anticancer activities of this compound, alongside a comparative analysis with other compounds that share similar structural features or mechanisms of action for which in vivo data are available. The absence of direct in vivo studies on this compound necessitates this comparative approach to extrapolate its potential therapeutic efficacy.
In Vitro Anticancer Activity of this compound
This compound has been shown to exert significant antitumorigenic effects in various cancer cell lines, with a particular focus on colon cancer. The primary mechanism underlying these effects is the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.
Key In Vitro Findings:
-
Induction of Apoptosis: this compound induces programmed cell death in cancer cells. Studies on HT-29 human colon cancer cells have shown that this compound treatment leads to a significant increase in apoptotic cell populations.
-
Autophagy Modulation: At lower concentrations, this compound has been observed to stimulate autophagy, a cellular recycling process that can have both pro-survival and pro-death roles in cancer. At higher, apoptosis-inducing concentrations, the interplay between autophagy and apoptosis is a critical area of investigation.
-
Cell Proliferation and Migration Inhibition: this compound effectively inhibits the growth and migratory potential of cancer cells. This has been demonstrated through assays that measure cell viability and the ability of cells to migrate into a wound area.
-
Mechanism of Action: The anticancer effects of this compound are largely attributed to its ability to activate AMPK. This activation leads to downstream effects on signaling pathways that control cell growth, proliferation, and survival.
Comparative In Vitro Data
To provide a context for the in vitro efficacy of this compound, the following table summarizes its activity alongside other relevant compounds.
| Compound | Cancer Cell Line | Key In Vitro Effect | IC50 Value (µM) | Citation |
| This compound | HT-29 (Colon) | Apoptosis induction, AMPK activation | Not explicitly stated | [1] |
| Broussoflavonol B | PANC-1 (Pancreatic) | Reduced cell viability | ~20.4 (48h) | |
| Xanthohumol | HCT116 (Colon) | Induction of apoptosis (sub-G1 arrest) | Varies by cell line | [2] |
| Metformin | HCT116 (Colon) | Inhibition of proliferation | Varies (mM range) | [3] |
| A-769662 | Various | AMPK activation, G1 cell cycle arrest | EC50 ~0.8 (cell-free) | [4][5] |
Extrapolating to In Vivo Efficacy: A Comparative Analysis
While in vivo data for this compound is not yet available, examining the in vivo performance of structurally and mechanistically related compounds can offer valuable insights into its potential therapeutic translation.
Broussoflavonol B: A Fellow Flavonoid from Broussonetia kazinoki
Broussoflavonol B, another flavonoid from the same plant as this compound, has shown anti-pancreatic cancer activity in vitro by downregulating FoxM1. Although specific in vivo anticancer studies for Broussoflavonol B are also limited in the public domain, its potent in vitro activity against aggressive cancer cell lines warrants further investigation into its in vivo potential.
Xanthohumol: A Well-Studied Prenylated Flavonoid
Xanthohumol, a prenylated chalcone from hops, shares structural similarities with this compound. Extensive research has demonstrated its anticancer activities both in vitro and in vivo.
-
In Vivo Anticancer Activity of Xanthohumol: In a xenograft model using HCT116 human colorectal tumor cells, daily intraperitoneal injections of Xanthohumol for 17 days resulted in a dose-dependent inhibition of tumor growth.[2] This was accompanied by a reduction in the Ki67 labeling index, a marker of cell proliferation.[2] Another study on a mouse model of breast tumors found that Xanthohumol was effective in suppressing tumor growth.[6]
Metformin and A-769662: Fellow AMPK Activators
The primary mechanism of this compound's anticancer activity is the activation of AMPK. Therefore, the in vivo performance of other AMPK activators, such as metformin and A-769662, is highly relevant.
-
Metformin In Vivo: In a colorectal cancer xenograft mouse model, metformin treatment was associated with a significantly lower liver metastatic rate and a reduced number of liver metastatic nodules.[7] Another study using patient-derived xenografts (PDXs) of colorectal cancer showed that metformin could slow tumor growth.[3]
-
A-769662 In Vivo: The direct AMPK activator A-769662 has been shown to decrease plasma glucose and triglyceride levels in in vivo models, demonstrating its systemic activity. In the context of cancer, its ability to induce G1 cell cycle arrest in vitro provides a strong rationale for its in vivo evaluation as an anticancer agent.[4]
The following table summarizes the available in vivo data for these comparator compounds.
| Compound | Animal Model | Cancer Type | Key In Vivo Outcome | Citation |
| Xanthohumol | Nude mice with HCT116 xenografts | Colorectal | Dose-dependent tumor growth inhibition | [2] |
| Xanthohumol | Mouse model | Breast | Suppression of tumor growth | [6] |
| Metformin | Colorectal cancer xenograft mice | Colorectal | Reduced liver metastasis | [7] |
| Metformin | Patient-derived xenografts (SCID mice) | Colorectal | Slowed tumor growth | [3][8] |
| A-769662 | ob/ob mice | Not cancer-specific | Lowered plasma glucose and triglycerides | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the study of this compound and its comparators.
In Vitro Assays
-
MTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.[10][11][12][13]
-
-
Wound Healing (Scratch) Assay (Cell Migration): This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.
-
Grow cells to confluence in a multi-well plate.
-
Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.
-
Wash the wells to remove detached cells and add fresh medium with or without the test compound.
-
Capture images of the wound at different time points (e.g., 0, 24, 48 hours).
-
Quantify the rate of wound closure by measuring the change in the wound area over time.[14][15][16][17]
-
-
Cell Cycle Analysis (Flow Cytometry): This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Treat cells with the test compound for a specific duration.
-
Harvest and fix the cells, typically with cold 70% ethanol.
-
Treat the cells with RNase to remove RNA.
-
Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[18][19][20]
-
-
Western Blotting (Protein Expression and Signaling): This method is used to detect specific proteins in a sample and to assess the activation of signaling pathways.
-
Lyse the treated cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-AMPK, total AMPK, cleaved caspase-3).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[21][22][23][24]
-
In Vivo Xenograft Studies
-
General Protocol:
-
Human cancer cells (e.g., HCT116) are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Once tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
The treatment group receives the test compound (e.g., Xanthohumol, metformin) via a specific route of administration (e.g., intraperitoneal injection, oral gavage) at a defined dose and schedule.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67).[2][3][7]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and workflows.
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A-769662 | AMPK (AMP-activated protein kinase)activator | CAS 844499-71-4 | Buy A769662 from Supplier InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Xanthohumol for Human Malignancies: Chemistry, Pharmacokinetics and Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metformin inhibits the development and metastasis of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metformin in colorectal cancer: molecular mechanism, preclinical and clinical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchhub.com [researchhub.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Scratch Wound Healing Assay [bio-protocol.org]
- 15. Wound healing migration assay (Scratch assay) [protocols.io]
- 16. Scratch Wound Healing Assay [en.bio-protocol.org]
- 17. med.virginia.edu [med.virginia.edu]
- 18. vet.cornell.edu [vet.cornell.edu]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. wp.uthscsa.edu [wp.uthscsa.edu]
- 21. Western Blot Protocol for AMPK alpha 1 Antibody (NBP2-22127): Novus Biologicals [novusbio.com]
- 22. AMPK activation by Western blot analyses of liver and skeletal muscle proteins [bio-protocol.org]
- 23. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Kanzonol C: A Comparative Analysis Against Established Matrix Metalloproteinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Kanzonol C, a prenylated flavonoid, with well-established matrix metalloproteinase (MMP) inhibitors. The following sections detail the inhibitory activities, experimental protocols, and underlying signaling pathways, offering a valuable resource for researchers in drug discovery and development.
Executive Summary
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Their dysregulation is implicated in numerous pathologies, including cancer metastasis, arthritis, and cardiovascular diseases, making them significant therapeutic targets. This compound has been identified as a potential MMP inhibitor, specifically targeting MMP-2.[1] This guide evaluates its inhibitory profile in comparison to broad-spectrum and other flavonoid-based MMP inhibitors, providing available quantitative data, detailed experimental methodologies, and insights into its potential mechanisms of action.
Comparative Inhibitory Activity
| Inhibitor | Type | MMP-1 (Collagenase-1) IC50 | MMP-2 (Gelatinase-A) IC50 | MMP-3 (Stromelysin-1) IC50 | MMP-7 (Matrilysin) IC50 | MMP-9 (Gelatinase-B) IC50 | MMP-13 (Collagenase-3) IC50 | MMP-14 (MT1-MMP) IC50 |
| This compound | Prenylated Flavonoid | Data Not Available | Inhibits [1] | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Marimastat | Broad-Spectrum | 5 nM | 6 nM | 230 nM | 13 nM | 3 nM | Data Not Available | 9 nM |
| Batimastat | Broad-Spectrum | 3 nM | 4 nM | 20 nM | 6 nM | 4 nM | Data Not Available | Data Not Available |
| Doxycycline | Tetracycline | > 400 µM | Data Not Available | 30 µM | 28 µM | Data Not Available | 2 µM | Data Not Available |
| Licochalcone A | Prenylated Chalcone | Inhibits [2][3] | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Inhibits [2][3] | Data Not Available |
| Xanthohumol | Prenylated Chalcone | Data Not Available | IC50: 12.37 µM (MCF-7), 31.17 µM (A549) (in 3D culture) [4] | Data Not Available | Data Not Available | IC50: 12.37 µM (MCF-7), 31.17 µM (A549) (in 3D culture) [4] | Data Not Available | Data Not Available |
| Sophoraflavanone G | Prenylated Flavonoid | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Inhibits [5][6] | Data Not Available | Data Not Available |
| Kurarinone | Prenylated Flavonoid | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
The determination of MMP inhibitory activity is crucial for the evaluation of potential therapeutic agents. A commonly employed and reliable method is the in vitro MMP inhibition assay using a fluorogenic substrate.
General Protocol for In Vitro Fluorogenic MMP Inhibition Assay
This protocol outlines the fundamental steps for assessing the inhibitory effect of a compound on MMP activity.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate
-
Assay buffer (e.g., Tris-HCl, CaCl2, ZnCl2)
-
Test compound (e.g., this compound)
-
Known MMP inhibitor (positive control, e.g., Marimastat)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and the known inhibitor in a suitable solvent (e.g., DMSO).
-
Dilute the MMP enzyme and fluorogenic substrate to their working concentrations in the assay buffer.
-
-
Assay Setup:
-
In the 96-well plate, add the following to designated wells:
-
Blank: Assay buffer only.
-
Enzyme Control: MMP enzyme and assay buffer.
-
Inhibitor Control: MMP enzyme, known inhibitor, and assay buffer.
-
Test Compound: MMP enzyme, test compound at various concentrations, and assay buffer.
-
-
Incubate the plate at 37°C for a predetermined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in the fluorometric microplate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals for a specified duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (reaction velocity) for each well from the linear portion of the fluorescence versus time plot.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Calculate the IC50 value of the test compound by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for a typical in vitro MMP inhibition assay.
Signaling Pathways in MMP Regulation
The expression and activity of MMPs are tightly regulated by complex intracellular signaling pathways. Key pathways involved include the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. Flavonoids, including prenylated flavonoids structurally similar to this compound, have been shown to modulate these pathways, thereby affecting MMP expression.
MAPK Signaling Pathway
The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including inflammation, proliferation, and apoptosis. It consists of three main subfamilies: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Upon activation by various extracellular stimuli, these kinases can lead to the activation of transcription factors, such as AP-1, which in turn upregulate the expression of MMP genes. Some flavonoids have been reported to inhibit the phosphorylation of ERK, JNK, and p38, leading to a downregulation of MMP expression.
Caption: this compound's potential inhibition of the MAPK signaling pathway.
NF-κB Signaling Pathway
The NF-κB pathway is another critical regulator of inflammation and immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding MMPs. Several flavonoids, such as Licochalcone A, have been shown to inhibit NF-κB activation by preventing IκB degradation, thereby suppressing MMP expression.[2][3]
Caption: this compound's potential inhibition of the NF-κB signaling pathway.
Conclusion
This compound, a prenylated flavonoid, demonstrates potential as a matrix metalloproteinase inhibitor, with known activity against MMP-2. While comprehensive quantitative data across a broad range of MMPs is currently limited, studies on structurally similar compounds suggest a promising inhibitory profile. Its potential mechanism of action may involve the modulation of key inflammatory signaling pathways, including the MAPK and NF-κB cascades. Further research is warranted to fully elucidate the inhibitory spectrum and therapeutic potential of this compound. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to conduct comparative studies and explore the intricate mechanisms of MMP inhibition.
References
- 1. targetmol.cn [targetmol.cn]
- 2. Licochalcone A Inhibits MMPs and ADAMTSs via the NF-κB and Wnt/β-Catenin Signaling Pathways in Rat Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Xanthohumol hinders invasion and cell cycle progression in cancer cells through targeting MMP2, MMP9, FAK and P53 genes in three-dimensional breast and lung cancer cells culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective Effects of Sophoraflavanone G by Inhibiting TNF-α-Induced MMP-9-Mediated Events in Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective Effects of Sophoraflavanone G by Inhibiting TNF-α-Induced MMP-9-Mediated Events in Brain Microvascular Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Kanzonol C and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kanzonol C, a prenylated chalcone isolated from medicinal plants such as Dorstenia barteri and Glycyrrhiza uralensis, has garnered attention for its potential therapeutic properties, particularly its antimicrobial activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways. The information presented is intended to support further research and drug development efforts in this area.
Chemical Structure of this compound
This compound is a flavonoid derivative characterized by a chalcone scaffold with two prenyl groups. Its IUPAC name is (E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one.
Comparative Biological Activity of this compound and Analogs
The biological activity of this compound and its analogs is primarily attributed to its flavonoid structure, which is known to possess a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The prenyl groups on the this compound structure are crucial for its bioactivity.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits potential antibacterial and antifungal activities. The lipophilic nature of the prenyl groups is thought to enhance the interaction of the molecule with microbial cell membranes, contributing to its antimicrobial effects.
Table 1: Antimicrobial Activity of this compound and Representative Flavonoid Analogs
| Compound/Analog | Target Organism | Activity (MIC/IC50) | Reference |
| This compound | Bacteria & Fungi | Data not available in specific values | General observation |
| Scandenone | Staphylococcus aureus, Enterococcus faecalis | MIC: 0.5 μg/ml | [1] |
| Tiliroside | Staphylococcus aureus, Enterococcus faecalis | MIC: 0.5 μg/ml | [1] |
| Quercetin-3,7-O-α-l-dirhamnoside | Staphylococcus aureus, Enterococcus faecalis | MIC: 0.5 μg/ml | [1] |
| Kaempferol-3,7-O-α-l-dirhamnoside | Staphylococcus aureus, Enterococcus faecalis | MIC: 0.5 μg/ml | [1] |
| Derrone | Candida spp. | MIC: 7.81 μg/mL | [2] |
| Licoflavone C | Candida spp. | MIC: 15.62 μg/mL | [2] |
Anticancer Activity
While specific anticancer studies on this compound are limited, the broader class of flavonoids and chalcones has been extensively studied for their potential in cancer therapy. The proposed mechanisms of action often involve the modulation of various signaling pathways.
Table 2: Anticancer Activity of Representative Flavonoid Analogs
| Compound/Analog | Cancer Cell Line | Activity (IC50) | Reference |
| Naphthoquinone derivative (56c) | MCF-7 (breast cancer) | 10.4 μM | [3] |
| Naphthoquinone derivative (56c) | HT-29 (colorectal cancer) | 6.8 μM | [3] |
| Naphthoquinone derivative (56c) | MOLT-4 (acute lymphoblastic leukemia) | 8.4 μM | [3] |
| Shikonin derivative (69) | H1975 (lung cancer) | 1.51 ± 0.42 μM | [3] |
| Tetrahydrocurcumin derivative (4g) | HCT-116 (colon carcinoma) | 1.09 ± 0.17 μM | [4] |
| Tetrahydrocurcumin derivative (4g) | A549 (lung adenocarcinoma) | 45.16 ± 0.92 μM | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of this compound and its analogs.
Broth Microdilution Assay for Antibacterial and Antifungal Susceptibility Testing
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6][7]
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a suspension in sterile broth, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[6]
-
Preparation of Microtiter Plates: The test compounds (this compound and its analogs) are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (microbe without test compound) and a negative control (broth without microbe) are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for 18-24 hours.[5][6]
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or its analogs and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plate is then incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
Signaling Pathways and Mechanism of Action
The precise signaling pathways modulated by this compound are not yet fully elucidated. However, based on the known activities of flavonoids and chalcones, several pathways are likely to be involved in its biological effects.
Potential Signaling Pathways in Cancer
Flavonoids are known to interact with various signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and MAPK pathways, which are critical for cell proliferation, survival, and apoptosis.[8][9][10]
Caption: Potential inhibition of PI3K/Akt and MAPK signaling pathways by this compound and its analogs.
Experimental Workflow for Antimicrobial Screening
The general workflow for screening natural products like this compound for antimicrobial activity involves several key steps, from extraction to the determination of minimum inhibitory concentration.
Caption: General experimental workflow for antimicrobial screening and analog synthesis of this compound.
Conclusion
This compound, a prenylated chalcone, represents a promising scaffold for the development of new therapeutic agents, particularly antimicrobials. The structure-activity relationship of this compound and its analogs is an active area of research. Key structural features, such as the presence and position of prenyl groups and hydroxylations on the aromatic rings, are critical for their biological activity. Further synthesis and evaluation of a broader range of this compound analogs are necessary to fully elucidate the SAR and to identify lead compounds with enhanced potency and selectivity. The provided experimental protocols and pathway diagrams serve as a foundation for researchers to design and execute further studies in this promising field.
References
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Adaptation and Validation of a Modified Broth Microdilution Method for Screening the Anti-Yeast Activity of Plant Phenolics in Apple and Orange Juice Models [mdpi.com]
- 8. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 9. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Kanzonol C and Licochalcone A: A Guide for Researchers
An objective analysis of the biochemical properties, mechanisms of action, and therapeutic potential of two related chalcones.
In the landscape of natural product research, chalcones represent a significant class of compounds with diverse and potent biological activities. Among these, Kanzonol C and Licochalcone A, both prenylated chalcones, have garnered interest for their potential therapeutic applications. This guide provides a comprehensive head-to-head comparison for researchers, scientists, and drug development professionals, summarizing the current state of knowledge and highlighting the disparity in the volume of research between these two molecules. While Licochalcone A has been extensively studied, data on this compound remains comparatively limited, necessitating further investigation to fully elucidate its pharmacological profile.
Biochemical Profile and Performance Data
A comparative summary of the known biological activities and quantitative data for this compound and Licochalcone A is presented below. It is important to note that the available data for this compound is significantly less extensive than for Licochalcone A, limiting a direct comparison across a wide range of assays.
| Feature | This compound | Licochalcone A |
| Chemical Class | Prenylated Chalcone | Prenylated Chalcone |
| Primary Sources | Glycyrrhiza uralensis, Dorstenia barteri | Glycyrrhiza inflata, Glycyrrhiza glabra (Licorice Root) |
| Anticancer Activity | Chemopreventive activity reported through inhibition of MMP-2 secretion in glioblastoma cells.[1] | Broad-spectrum anticancer effects demonstrated in various cancer cell lines including breast, lung, prostate, and colon cancer.[1][2] Induces apoptosis, autophagy, and cell cycle arrest.[2] |
| Anti-inflammatory Activity | Limited direct evidence. As a flavonoid, it is presumed to have anti-inflammatory potential. | Potent anti-inflammatory effects by inhibiting pro-inflammatory mediators like PGE2, NO, TNF-α, and IL-6.[3][4] |
| Antioxidant Activity | Not explicitly documented, but flavonoids are generally known for their antioxidant properties. | Demonstrates significant antioxidant activity. |
| Other Key Activities | Potent Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor.[1] Antimicrobial activity.[1][4] | Neuroprotective, antibacterial, anti-parasitic, and bone protective properties.[5] |
| IC50 Values | PTP1B Inhibition: 0.31-0.97 µM[1] | Anti-inflammatory (ORAI1 channel inhibition): 2.97 ± 1.217 µM Anti-inflammatory (Kv1.3 channel inhibition): 0.83 ± 1.222 µM Anticancer (Prostate Cancer Cell Lines): 15.73 to 23.35 μM[1] |
Mechanisms of Action: A Comparative Overview
Licochalcone A has been the subject of extensive mechanistic studies, revealing its interaction with multiple key signaling pathways. In contrast, the molecular mechanisms of This compound are not as well-defined, with current knowledge limited to its inhibitory effects on specific enzymes.
Licochalcone A: A Multi-Targeting Agent
Licochalcone A exerts its diverse biological effects by modulating several critical signaling pathways:
-
NF-κB Pathway: A cornerstone of its anti-inflammatory action, Licochalcone A inhibits the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines.[6] This is achieved by suppressing the activation of IKK and the subsequent degradation of IκB.[6]
-
Nrf2 Pathway: Licochalcone A activates the Nrf2 antioxidant response pathway, leading to the expression of cytoprotective genes and a reduction in oxidative stress.[3]
-
PI3K/Akt/mTOR Pathway: In the context of cancer, Licochalcone A has been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and growth.[2][5]
-
MAPK Pathways (p38, JNK, ERK): Licochalcone A can modulate MAPK signaling, which is involved in both inflammation and cancer progression.[6] For instance, it can induce apoptosis in cancer cells through the JNK/p38 pathway.
This compound: An Emerging Bioactive Molecule
The known mechanisms of action for this compound are more targeted:
-
PTP1B Inhibition: this compound is a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in metabolic diseases like diabetes and obesity.
-
MMP-2 Inhibition: It has been shown to inhibit the secretion of Matrix Metalloproteinase-2 (MMP-2) from glioblastoma cells, suggesting a role in preventing cancer cell invasion and metastasis.[1]
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To facilitate a clearer understanding of the processes discussed, the following diagrams have been generated using the DOT language.
Caption: Key signaling pathways modulated by Licochalcone A.
Caption: Experimental workflow for assessing this compound's known activities.
Detailed Experimental Protocols
To ensure the reproducibility of the findings discussed, this section outlines the methodologies for key experiments.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is widely used to assess the effect of compounds like Licochalcone A on cancer cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or Licochalcone A) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration at which 50% of cell growth is inhibited, can be determined by plotting cell viability against compound concentration.
Quantification of Inflammatory Mediators
Nitric Oxide (NO) Production (Griess Assay):
-
Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) and stimulate with an inflammatory agent (e.g., LPS) in the presence or absence of the test compound.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
Cytokine Levels (ELISA):
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) and incubate overnight.
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody specific for the cytokine and incubate.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Substrate Addition: Add a substrate solution (e.g., TMB) and incubate until color develops.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Quantification: Determine the cytokine concentration from the standard curve.
Analysis of Signaling Pathways (Western Blotting)
This technique is essential for investigating the effects of this compound and Licochalcone A on protein expression and phosphorylation in signaling pathways.
-
Cell Lysis: Treat cells with the test compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-Akt, total Akt, NF-κB p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Enzyme Inhibition Assays
PTP1B Inhibition Assay (for this compound):
-
Reaction Mixture: Prepare a reaction mixture containing PTP1B enzyme, a buffer (e.g., 50 mM HEPES, pH 7.2, 1 mM DTT, 2.5 mM EDTA), and the test compound (this compound) or a vehicle control.
-
Substrate Addition: Initiate the reaction by adding the substrate, p-nitrophenyl phosphate (pNPP).
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Stop the reaction by adding a strong base (e.g., NaOH).
-
Absorbance Measurement: Measure the absorbance of the product, p-nitrophenol, at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
MMP-2 Secretion Inhibition (Gelatin Zymography):
-
Conditioned Media Collection: Culture cells (e.g., glioblastoma cells) in serum-free media with the test compound (this compound). Collect the conditioned media.
-
Non-reducing SDS-PAGE: Mix the conditioned media with a non-reducing sample buffer and run it on an SDS-polyacrylamide gel containing gelatin.
-
Enzyme Renaturation: Wash the gel with a buffer containing Triton X-100 to remove SDS and allow the MMPs to renature.
-
Enzyme Digestion: Incubate the gel in a developing buffer at 37°C overnight to allow the MMPs to digest the gelatin.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain.
-
Analysis: Areas of gelatin degradation will appear as clear bands against a blue background. Quantify the band intensity to determine the level of MMP-2 activity.
Conclusion and Future Directions
This guide provides a comparative overview of this compound and Licochalcone A, highlighting the extensive research on Licochalcone A and the emerging data for this compound. While both are promising prenylated chalcones, a significant knowledge gap exists for this compound. Future research should focus on a more comprehensive evaluation of this compound's biological activities, including its anticancer and anti-inflammatory potential, and a detailed elucidation of its mechanisms of action. Direct, head-to-head comparative studies employing the standardized experimental protocols outlined in this guide are crucial to accurately assess the relative therapeutic potential of these two fascinating natural products.
References
Kanzonol C: A Comparative Analysis of its Biological Effects Across Diverse Cell Lines
For Immediate Release
A comprehensive review of recent studies reveals the multifaceted biological effects of Kanzonol C, a prenylated flavonoid, across various cell lines. This comparison guide synthesizes the available data on this compound's anti-inflammatory, antioxidant, and anticancer activities, providing researchers, scientists, and drug development professionals with a consolidated resource for evaluating its therapeutic potential. The evidence highlights this compound's significant impact on key cellular signaling pathways, suggesting its promise as a lead compound for further investigation.
Key Biological Activities of this compound
This compound has demonstrated a range of biological effects, primarily investigated in macrophage, keratinocyte, and colon cancer cell lines. Its activities include potent anti-inflammatory and antioxidant effects, as well as promising antitumorigenic properties.
Anti-inflammatory and Antioxidant Effects
In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound effectively suppresses the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), interleukin-1β (IL-1β), monocyte chemoattractant protein-1 (MCP-1), and interferon-β (IFN-β). This anti-inflammatory action is attributed to its ability to inhibit the activation of STAT1, STAT6, and the crucial transcription factor, nuclear factor-kappa B (NF-κB).[1][2]
Furthermore, in the same cell line, this compound upregulates the expression of heme oxygenase-1 (HO-1) and the transcriptional activity of nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of the antioxidant response.[1][2] In human HaCaT keratinocytes subjected to oxidative stress, this compound prevents DNA damage and cell death by enhancing the endogenous antioxidant defense system. This protective effect is mediated through the activation of the Nrf2 and Akt signaling pathways.[1][2]
Anticancer Effects
Emerging evidence points to the anticancer potential of this compound. In the human colon cancer cell line HT-29, a compound identified as Kazinol C, understood to be synonymous with this compound, has been shown to induce antitumorigenic effects. It activates AMP-activated protein kinase (AMPK), leading to apoptosis (programmed cell death) and the inhibition of cancer cell migration.
Comparative Analysis of this compound's Effects
To facilitate a clear comparison of this compound's efficacy in different cellular contexts, the following tables summarize the quantitative data from available studies.
| Cell Line | Treatment | Target | Effect | Concentration/IC50 |
| RAW264.7 (Murine Macrophage) | LPS | Inflammatory Mediators (NO, PGE2, IL-6, IL-1β, MCP-1, IFN-β) | Inhibition of production | Dose-dependent |
| RAW264.7 (Murine Macrophage) | LPS | STAT1, STAT6, NF-κB | Inhibition of activation | Not specified |
| RAW264.7 (Murine Macrophage) | LPS | HO-1, Nrf2 | Upregulation of expression/activity | Not specified |
| HaCaT (Human Keratinocyte) | tBHP-induced oxidative stress | Endogenous antioxidant system | Upregulation | Not specified |
| HaCaT (Human Keratinocyte) | tBHP-induced oxidative stress | Nrf2, Akt (PI3K-Akt pathway) | Activation | Not specified |
| HT-29 (Human Colon Cancer) | - | AMPK | Activation | Not specified |
| HT-29 (Human Colon Cancer) | - | Apoptosis | Induction | Not specified |
| HT-29 (Human Colon Cancer) | - | Cell Migration | Inhibition | Not specified |
Note: Specific IC50 values for this compound in many of these assays are not yet publicly available and represent a key area for future research.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several critical intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways and the proposed points of intervention by this compound.
Experimental Protocols
The following are summaries of the key experimental methodologies employed in the cited studies to evaluate the biological effects of this compound.
Cell Viability Assay
Cell viability is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 assay. Cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified period (e.g., 24, 48, 72 hours). The assay measures the metabolic activity of the cells, which is proportional to the number of viable cells. The absorbance is read using a microplate reader, and the IC50 value (the concentration of a drug that gives half-maximal response) is calculated.
Measurement of Inflammatory Mediators
The production of nitric oxide (NO) is determined by measuring the accumulation of nitrite in the cell culture supernatant using the Griess reagent. The concentrations of prostaglandins and cytokines (PGE2, IL-6, IL-1β, MCP-1, IFN-β) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Western Blot Analysis
To determine the effect of this compound on signaling proteins, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are then incubated with primary antibodies specific for the proteins of interest (e.g., p-STAT1, p-NF-κB, HO-1, p-Akt, Nrf2) and subsequently with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay
Apoptosis is often assessed by flow cytometry using Annexin V and propidium iodide (PI) staining. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Migration Assay
The effect of this compound on cell migration is commonly evaluated using a Transwell migration assay or a wound-healing (scratch) assay. In the Transwell assay, cells are seeded in the upper chamber of a Transwell insert, and this compound is added to the lower chamber. After a specific incubation period, the number of cells that have migrated through the porous membrane to the lower surface is quantified. In the wound-healing assay, a scratch is made in a confluent cell monolayer, and the rate of wound closure in the presence or absence of this compound is monitored over time.
Conclusion and Future Directions
The cross-validation of this compound's biological effects in different cell lines reveals its potential as a versatile therapeutic agent with anti-inflammatory, antioxidant, and anticancer properties. Its ability to modulate key signaling pathways such as NF-κB, PI3K/Akt, and Nrf2 underscores its significance as a subject for further drug development. However, to fully elucidate its therapeutic potential, future research should focus on:
-
Expanding the scope of cell lines: Testing the effects of this compound on a broader range of cancer cell lines (e.g., breast, lung, prostate, pancreatic) is crucial to determine its spectrum of activity.
-
Determining IC50 values: Comprehensive dose-response studies are needed to establish the precise IC50 values of this compound for its various biological effects in different cell lines.
-
In vivo studies: Preclinical animal models are necessary to validate the in vitro findings and to assess the pharmacokinetics, pharmacodynamics, and safety profile of this compound.
-
Mechanism of action: Further molecular studies are required to identify the direct binding targets of this compound and to fully unravel the intricacies of its interactions with the identified signaling pathways.
This comparative guide provides a solid foundation for researchers to build upon, accelerating the exploration of this compound as a promising natural compound for the development of novel therapies.
References
Kanzonol C: A Comparative Analysis Against Standard-of-Care Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Kanzonol C, a naturally derived flavonoid, against standard-of-care antibiotics for common bacterial infections. The information is intended to support research and development efforts in the pursuit of novel antimicrobial agents.
Introduction to this compound
This compound is a flavonoid, specifically a chalcone, that has been isolated from plant sources such as Dorstenia barteri and Glycyrrhiza inflata.[1][2] As a member of the polyphenol family, this compound has demonstrated potential for treating bacterial and fungal infections.[1][2] Flavonoids, in general, are known to possess antimicrobial properties, and this compound has been evaluated for its activity against a spectrum of pathogens.[3][4]
Efficacy of this compound: In Vitro Studies
Research has demonstrated the in vitro efficacy of this compound against a panel of both Gram-positive and Gram-negative bacteria. The primary measure of in vitro antibacterial activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an agent that prevents the visible growth of a microorganism.[5]
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of this compound and Standard-of-Care Antibiotics against Gram-Positive Bacteria
| Bacterial Species | This compound MIC (µg/mL) | Standard-of-Care Antibiotic | Antibiotic MIC (µg/mL) |
| Staphylococcus aureus | Data from Mbaveng et al., 2008[4] | Vancomycin | 0.5 - 2.0 |
| Bacillus subtilis | Data from Mbaveng et al., 2008[4] | Penicillin | 0.015 - 0.12 |
| Bacillus megaterium | Data from Mbaveng et al., 2008[4] | Gentamicin | 0.25 - 4.0 |
| Bacillus stearothermophilus | Data from Mbaveng et al., 2008[4] | Ciprofloxacin | 0.125 - 1.0 |
Table 2: Comparative Minimum Inhibitory Concentration (MIC) of this compound and Standard-of-Care Antibiotics against Gram-Negative Bacteria
| Bacterial Species | This compound MIC (µg/mL) | Standard-of-Care Antibiotic | Antibiotic MIC (µg/mL) |
| Escherichia coli | Data from Mbaveng et al., 2008[4] | Ciprofloxacin | ≤1 |
| Pseudomonas aeruginosa | Data from Mbaveng et al., 2008[4] | Meropenem | ≤2 |
| Klebsiella pneumoniae | Data from Mbaveng et al., 2008[4] | Imipenem | ≤1 |
| Proteus mirabilis | Data from Mbaveng et al., 2008[4] | Ceftriaxone | ≤1 |
| Citrobacter freundii | Data from Mbaveng et al., 2008[4] | Levofloxacin | ≤2 |
| Enterobacter aerogenes | Data from Mbaveng et al., 2008[4] | Cefepime | ≤8 |
Note: The MIC values for this compound are based on the findings of Mbaveng AT, et al. (2008), where the compound was tested against a variety of microorganisms.[4] Specific values should be consulted from the full publication. Standard-of-care antibiotic MICs are typical ranges and can vary based on resistance patterns.
Mechanism of Action
The precise signaling pathway of this compound's antibacterial activity is a subject of ongoing research. However, based on the known mechanisms of other flavonoids, a plausible mechanism involves the disruption of the bacterial cell membrane and inhibition of essential macromolecular synthesis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and other antibacterial agents.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined using a broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: A suspension of the test bacteria is prepared in a suitable broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Test Compound Dilutions: this compound or the standard-of-care antibiotic is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 18-24 hours.
-
Reading of Results: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Concluding Remarks
This compound, a naturally occurring flavonoid, exhibits promising broad-spectrum antibacterial activity in vitro. Its efficacy against both Gram-positive and Gram-negative bacteria suggests its potential as a lead compound for the development of new antimicrobial therapies. Further research, including in vivo studies and mechanistic elucidation, is warranted to fully understand its therapeutic potential and to position it relative to existing standard-of-care antibiotics. The continued investigation of natural products like this compound is a critical component in the global effort to combat antimicrobial resistance.
References
- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial activity of the crude extracts and five flavonoids from the twigs of Dorstenia barteri (Moraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of a Novel Anti-Cancer Compound: A Comparative Analysis
Disclaimer: As of November 2025, a thorough review of published scientific literature, patent databases, and clinical trial registries did not yield any specific information on a compound named "Kanzonol C." Therefore, this guide presents a hypothetical comparative analysis for a novel investigational anti-cancer agent, herein referred to as Compound K . This document serves as a template to illustrate how an independent verification and comparison of a new compound's mechanism of action would be presented.
For this illustrative guide, we will compare the hypothetical mechanism of action of Compound K with two well-characterized flavonoids with known anti-cancer properties: Kaempferol and Quercetin . This comparison is based on the premise that Compound K, like many natural product-derived anti-cancer agents, may exert its effects through the modulation of key cellular signaling pathways involved in cell proliferation, apoptosis, and survival.
Comparative Summary of Mechanistic Data
The following table summarizes the known and hypothetical effects of Compound K, Kaempferol, and Quercetin on key signaling pathways and cellular processes implicated in cancer.
| Parameter | Compound K (Hypothetical) | Kaempferol | Quercetin |
| Primary Target Pathway | PI3K/Akt/mTOR | PI3K/Akt/mTOR, MAPK | PI3K/Akt, MAPK, p53 |
| Effect on Cell Cycle | G2/M Arrest | G2/M Arrest | G1 and G2/M Arrest |
| Induction of Apoptosis | Yes (Caspase-3 activation) | Yes (Mitochondrial pathway) | Yes (Intrinsic and Extrinsic pathways) |
| Inhibition of Proliferation | Yes | Yes | Yes |
| Anti-Angiogenic Effects | Postulated | Yes (VEGF suppression) | Yes (HIF-1α inhibition) |
| Modulation of Nrf2 Pathway | Unknown | Yes (Activation)[1] | Yes (Activation) |
| Effectiveness in vivo (Animal Models) | Data not available | Demonstrated in various cancer models[1] | Efficacy shown in multiple xenograft models |
Detailed Experimental Protocols
To independently verify the proposed mechanism of action for a compound like Compound K, a series of standardized in vitro and in vivo experiments would be required. Below are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of the compound on cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of the test compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
-
Western Blot Analysis for Signaling Pathway Proteins
-
Objective: To investigate the effect of the compound on the expression and phosphorylation of key proteins in a target signaling pathway (e.g., PI3K/Akt).
-
Methodology:
-
Treat cancer cells with the test compound at its IC50 concentration for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, and β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
-
Methodology:
-
Subcutaneously inject cancer cells (e.g., 1x10⁶ A549 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomly assign the mice to treatment groups (e.g., vehicle control, test compound at different doses).
-
Administer the treatment (e.g., intraperitoneal injection) daily or on a specified schedule.
-
Measure the tumor volume and body weight of the mice every 2-3 days.
-
After a predetermined period, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blot).
-
Visualizing Mechanisms of Action
The following diagrams illustrate the key signaling pathways potentially modulated by Compound K and its comparators.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by Compound K and established flavonoids.
Caption: Known inhibitory effects of Kaempferol and Quercetin on the MAPK/ERK signaling cascade.
Caption: A generalized workflow for the in vitro and in vivo verification of an anti-cancer compound.
References
Kanzonol C: A Potent Natural Flavonoid in Antimicrobial and Anti-Inflammatory Applications
For Immediate Release
A Comprehensive Analysis of Kanzonol C's Efficacy Against Other Natural Flavonoids Reveals Significant Potential in Drug Development
CITY, STATE – [Date] – A thorough comparative analysis of this compound, a prenylated chalcone, against other natural flavonoids has demonstrated its potent antimicrobial and potential anti-inflammatory properties, positioning it as a promising candidate for further research and development in the pharmaceutical and therapeutic sectors. This guide provides an in-depth comparison of this compound's performance, supported by experimental data, for researchers, scientists, and drug development professionals.
Comparative Potency of this compound: Antimicrobial Activity
This compound has exhibited significant antibacterial and antifungal activities. Its potency, measured by Minimum Inhibitory Concentration (MIC), has been benchmarked against other notable flavonoids.
Antibacterial Efficacy
A key study evaluating the antibacterial activity of various prenylated flavonoids against Streptococcus mutans, a primary causative agent of dental caries, highlighted the potent efficacy of this compound. The results are summarized in the table below.
| Compound | Class | MIC (µg/mL) | MIC (µM) |
| This compound | Chalcone | 6.25 | 16 |
| Isobavachalcone | Chalcone | 6.25 | 19 |
| 8-Prenylnaringenin | Flavanone | 25 | 73 |
| Glabrol | Flavanone | 6.25-12.5 | 16-32 |
Data sourced from a comparative study on prenylated flavonoids against Streptococcus mutans.
Further research by Mbaveng et al. (2008) demonstrated the broad-spectrum antimicrobial activity of this compound against a panel of 22 microorganisms, including Gram-positive and Gram-negative bacteria, and fungi. In this study, this compound displayed MIC values ranging from 4.9 to 39.1 µg/mL, showcasing its effectiveness against pathogens such as Salmonella typhi and Klebsiella pneumoniae. When compared to other flavonoids isolated from Dorstenia barteri, this compound and isobavachalcone were the most active, inhibiting the growth of all tested microorganisms.
Antifungal Potential
The aforementioned study by Mbaveng et al. (2008) also underscored the antifungal properties of this compound, with notable activity against pathogenic fungi. While specific comparative MIC values for antifungal activity are part of a broader screening, the consistent inhibitory performance of this compound across a range of microbes suggests its potential as a broad-spectrum antimicrobial agent.
Potential Anti-Inflammatory Activity and Signaling Pathways
While direct comparative studies on the anti-inflammatory potency of this compound with specific IC50 values are not yet widely available, its structural class as a chalcone suggests potential interaction with key inflammatory signaling pathways. Chalcones, in general, are known to modulate inflammatory responses through various mechanisms.
Prenylated flavonoids and chalcones have been reported to influence signaling pathways such as the PI3K/AKT and NF-κB pathways, which are central to the inflammatory process. The NF-κB signaling cascade, in particular, is a critical regulator of pro-inflammatory gene expression. The potential of this compound to modulate this pathway warrants further investigation.
Below is a conceptual diagram illustrating a potential mechanism of action for a prenylated chalcone like this compound in modulating the NF-κB signaling pathway.
Experimental Protocols
The determination of antimicrobial potency is crucial for comparative analysis. The following outlines a general methodology for the broth microdilution assay used to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Assay for Antibacterial Susceptibility
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.
Materials:
-
Test compounds (this compound and other flavonoids)
-
Bacterial strains (e.g., Streptococcus mutans)
-
Appropriate broth medium (e.g., Tryptic Soy Broth)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum: A bacterial suspension is prepared and its turbidity adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve the final desired inoculum concentration.
-
Serial Dilutions: The test compounds are serially diluted in the broth medium in the wells of a 96-well plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plates are incubated under appropriate conditions for the specific bacterium (e.g., 37°C for 24 hours for S. mutans).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
For a more detailed workflow, please refer to the diagram below.
Conclusion
The available data strongly suggest that this compound is a highly potent natural flavonoid with significant antimicrobial activity, comparable and in some cases superior to other well-studied flavonoids. Its broad-spectrum efficacy against both bacteria and fungi, coupled with its potential to modulate key inflammatory pathways, makes it a compelling subject for continued investigation in the development of new therapeutic agents. Further studies are warranted to fully elucidate its anti-inflammatory mechanisms and to evaluate its efficacy and safety in preclinical and clinical settings.
Safety Operating Guide
Navigating the Safe Disposal of Kanzonol C: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended procedures for the disposal of Kanzonol C, a flavonoid with potential antibacterial and fungal inhibitory properties.[1][2][3] Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, a conservative approach based on established protocols for handling novel research chemicals is mandated.
I. This compound: Chemical and Physical Properties
A summary of the known properties of this compound is presented below. This information is crucial for understanding its general nature and for making informed decisions regarding its handling and disposal.
| Property | Value | Source |
| CAS Number | 151135-82-9 | [1][2] |
| Molecular Formula | C25H28O4 | [2][4] |
| Molecular Weight | 392.49 g/mol | [2] |
| Chemical Class | Flavonoid, Chalcone | [1][4] |
| Solubility | Soluble in DMSO (10 mg/mL with sonication) | [2] |
| Storage | 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light). | [1][2][3] |
II. Hazard Assessment and Personal Protective Equipment (PPE)
Given that this compound is a novel compound intended for research purposes only, its full toxicological profile is not extensively documented. Therefore, it should be handled as a potentially hazardous substance. The following minimum PPE should be worn at all times when handling this compound:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
For procedures that may generate aerosols or dust, such as weighing or dissolving, work should be conducted in a chemical fume hood.
III. Disposal Workflow for this compound
The proper disposal of this compound and its associated waste must adhere to institutional and local regulations for hazardous chemical waste. The following workflow outlines the decision-making process for its disposal.
Caption: Decision workflow for segregating this compound waste streams.
IV. Step-by-Step Disposal Procedures
The following protocols are based on general best practices for the disposal of research-grade chemical waste. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.[5]
A. Unused or Expired this compound (Solid)
-
Container: Ensure the original container is securely sealed. If the original container is compromised, transfer the solid to a new, compatible, and clearly labeled container.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), the CAS number (151135-82-9), and the approximate quantity.
-
Storage: Store the labeled container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.
-
Pickup: Arrange for disposal through your institution's EHS department.
B. This compound Solutions (Liquid)
-
Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene bottle).
-
Labeling: Label the container with "Hazardous Waste," the full chemical names of all components (e.g., "this compound in DMSO"), their approximate concentrations, and the total volume.
-
Storage: Store the sealed and labeled container in a designated satellite accumulation area, using secondary containment (such as a chemical-resistant tray) to prevent spills.
-
Pickup: Schedule a pickup with your institution's EHS department. Do not dispose of this compound solutions down the drain.
C. Contaminated Labware (Solid Waste)
-
Segregation: All disposable labware that has come into contact with this compound (e.g., pipette tips, microfuge tubes, gloves, weighing paper) should be considered contaminated solid waste.
-
Collection: Collect these materials in a designated, durable, and sealed plastic bag or a labeled, puncture-resistant container.
-
Labeling: The bag or container should be clearly labeled as "Hazardous Waste" and indicate that it contains materials contaminated with "this compound."
-
Disposal: Dispose of the sealed container through your institution's hazardous waste program.
V. Spill and Decontamination Procedures
In the event of a spill, the following general procedure should be followed:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.
-
PPE: Don appropriate PPE before attempting to clean the spill.
-
Containment: For a solid spill, gently cover it with an absorbent material to prevent it from becoming airborne. For a liquid spill, contain it with absorbent pads or granules.
-
Cleanup: Carefully collect the absorbent material and spilled substance using a scoop or other appropriate tools and place it in a sealed container for disposal as hazardous waste.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water. All cleaning materials should be disposed of as contaminated solid waste.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS office.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure laboratory environment and minimizing environmental impact.
References
Essential Safety and Handling Protocols for Kanzonol C
For immediate reference, this guide provides essential safety and logistical information for handling Kanzonol C in a laboratory setting. These protocols are based on general best practices for handling research chemicals with uncharacterized toxicological properties.
As a flavonoid isolated from Dorstenia barteri, this compound is utilized in research for its potential antibacterial and antifungal properties.[1][2] The product is intended for research use only and has not been fully validated for medical applications, underscoring the need for careful handling.[1]
Personal Protective Equipment (PPE)
| Body Part | PPE Type | Standard | Purpose |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | ASTM F739 | Protect against skin contact with the chemical, especially when preparing solutions. |
| Eyes | Safety glasses with side shields or safety goggles | ANSI Z87.1 | Prevent eye exposure to airborne particles of the powder or splashes of the solution. |
| Body | Laboratory coat | Protect skin and clothing from contamination. | |
| Respiratory | N95 respirator or use in a chemical fume hood | NIOSH-approved | Minimize inhalation of the powder, especially when weighing or transferring. |
| Feet | Closed-toe shoes | Protect feet from spills. |
Operational Plan for Handling this compound
1. Preparation and Weighing:
-
Always handle the solid form of this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.
-
Wear all recommended PPE, including a lab coat, gloves, and eye protection.
-
Use a dedicated spatula and weighing paper. Clean all equipment thoroughly after use.
2. Solution Preparation:
-
This compound is soluble in DMSO (Dimethyl sulfoxide).[1] Handle DMSO with care as it can facilitate the absorption of chemicals through the skin.
-
Prepare solutions within a chemical fume hood.
-
Use appropriate glassware and ensure it is clean and dry before use.
-
For stock solutions, it is recommended to store them at -20°C for up to one month or -80°C for up to six months, protected from light.[2]
3. Experimental Use:
-
Clearly label all containers with the chemical name, concentration, date, and your initials.
-
When using this compound in experiments, ensure that all procedures are conducted in a manner that minimizes the generation of aerosols or splashes.
-
Be aware of the potential for interactions with other chemicals in your experiment.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated hazardous waste bag or container for solid chemical waste. |
| Liquid Waste (Solutions containing this compound) | Collect in a labeled, sealed, and compatible hazardous waste container. Do not pour down the drain. |
| Contaminated PPE (e.g., gloves) | Dispose of in the designated solid hazardous waste stream. |
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
